KI-MS2-008
Description
Properties
Molecular Formula |
C32H28N2O4S |
|---|---|
Molecular Weight |
536.65 |
IUPAC Name |
(3aS,10bS)-3a-Benzyl-2-phenyl-5-(2-(phenylsulfonyl)ethyl)-3a,5,6,10b-tetrahydro-4H-benzo[c]oxazolo[5,4-e]azepin-4-one |
InChI |
InChI=1S/C32H28N2O4S/c35-31-32(22-24-12-4-1-5-13-24)29(38-30(33-32)25-14-6-2-7-15-25)28-19-11-10-16-26(28)23-34(31)20-21-39(36,37)27-17-8-3-9-18-27/h1-19,29H,20-23H2/t29-,32-/m0/s1 |
InChI Key |
AUPOISKEBNQLRH-NYDCQLBNSA-N |
SMILES |
O=C1[C@]2(CC3=CC=CC=C3)[C@](OC(C4=CC=CC=C4)=N2)([H])C5=CC=CC=C5CN1CCS(=O)(C6=CC=CC=C6)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KI MS2-008; KI-MS2 008; KI-MS2-008 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KI-MS2-008
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KI-MS2-008 is a novel small molecule that presents a compelling strategy for the indirect inhibition of the oncogenic transcription factor Myc. Unlike traditional approaches that target Myc directly, this compound functions by binding to Myc's obligate binding partner, Max. This interaction stabilizes the formation of Max homodimers (Max/Max), effectively sequestering Max and reducing its availability to form a heterodimer with Myc (Myc/Max). As the Myc/Max heterodimer is essential for binding to E-box DNA sequences and driving the transcription of genes involved in cell proliferation and tumorigenesis, the stabilization of Max homodimers by this compound leads to a downstream attenuation of Myc-driven transcriptional programs. This guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action
The central mechanism of this compound revolves around modulating the equilibrium of dimerization partners for the Max protein. In a normal cellular context, Max exists in a dynamic equilibrium, forming heterodimers with Myc to activate transcription, or homodimers (Max/Max) which can compete for the same genomic target sites and often act as transcriptional repressors.[1]
This compound is a small-molecule probe that selectively binds to the Max protein.[2][3] This binding event induces a conformational change that stabilizes the formation of Max/Max homodimers.[1][2][4] By favoring the Max/Max state, this compound indirectly disrupts Myc-dependent transcription.[2] The sequestration of Max into homodimers reduces the available pool of Max for heterodimerization with Myc.[2] Consequently, the formation of the transcriptionally active Myc/Max heterodimer is diminished.
This shift in equilibrium leads to several downstream effects:
-
Reduced c-Myc Protein Levels: Treatment with this compound has been shown to decrease the overall protein levels of c-Myc in cells.[1][2]
-
Decreased Myc/Max DNA Occupancy: Chromatin immunoprecipitation coupled to sequencing (ChIP-seq) has revealed that this compound treatment leads to a decrease in c-Myc protein binding at the promoters of Myc-occupied genes.[1]
-
Increased Max/Max DNA Occupancy: Conversely, there is an increase in Max protein binding at these same genomic locations, consistent with the formation of Max/Max homodimers that can compete with Myc/Max for E-box binding sites.[1]
-
Modulation of Myc-Driven Transcriptional Programs: The compound effectively modulates transcriptional programs driven by Myc.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Assay Type |
| IC₅₀ | ~1.28 µM | - | Myc-reporter assay[2][5] |
| IC₅₀ | ~2.15 µM | P493-6 (Myc on) | Cell viability/proliferation assay[2] |
| Effect on Cell Viability | No effect | P493-6 (Myc off) | Cell viability/proliferation assay[2] |
| Effective In Vivo Dose | 0.06 and 0.24 mg/kg | Mouse models | Tumor growth suppression[2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the characterization of this compound. These should be considered as a starting point and may require optimization for specific cell lines and laboratory conditions.
Small Molecule Microarray (SMM) Screening for Max Binders
Objective: To identify small molecules that bind to the Max protein.
Methodology:
-
Array Preparation: A library of small molecules is covalently printed onto a glass slide surface.
-
Protein Labeling: Purified Max protein is labeled with a fluorescent dye (e.g., FITC).
-
Incubation: The fluorescently labeled Max protein is incubated with the small molecule microarray.
-
Washing: The microarray is washed to remove unbound protein.
-
Scanning and Analysis: The microarray is scanned using a fluorescent scanner to detect spots where the labeled protein has bound. The intensity of the fluorescence is proportional to the binding affinity.
Myc-Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of the Myc/Max complex.
Methodology:
-
Cell Culture and Transfection: Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple Myc-responsive E-box elements, and a control plasmid with a constitutively expressed Renilla luciferase for normalization.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.
-
Cell Lysis: After a defined incubation period, the cells are lysed.
-
Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell number.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine the IC₅₀ value.
Chromatin Immunoprecipitation coupled to Sequencing (ChIP-seq)
Objective: To determine the genomic occupancy of c-Myc and Max proteins.
Methodology:
-
Cell Treatment and Crosslinking: Cells are treated with this compound or a vehicle control. Protein-DNA complexes are then crosslinked using formaldehyde.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to c-Myc or Max. The antibody-protein-DNA complexes are then captured using protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome, and peak calling algorithms are used to identify regions of enrichment for c-Myc or Max binding.
In Vivo Tumor Growth Suppression Assay
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Cell Implantation: Human cancer cells with a known dependence on Myc are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Compound Administration: this compound is administered to the treatment group at specified doses and schedules (e.g., daily intraperitoneal injection). The control group receives a vehicle.
-
Tumor Volume Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. The tumor volumes and animal weights are recorded. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound represents a significant advancement in the quest to therapeutically target Myc-driven cancers. Its unique mechanism of action, which involves the stabilization of Max homodimers to indirectly inhibit Myc, provides a novel and promising strategy. The data and experimental evidence accumulated to date strongly support its potential as a chemical probe to further investigate Myc biology and as a lead compound for the development of new anticancer agents. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding and potentially advancing this important molecule.
References
- 1. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of RNA Binding Small Molecules Using Small Molecule Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrative characterization of MYC RNA-binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
In-Depth Technical Guide: KI-MS2-008 as a c-Myc Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a master regulator of cellular proliferation and metabolism, and its dysregulation is a hallmark of a vast number of human cancers. Despite its clear importance as a therapeutic target, the development of direct c-Myc inhibitors has proven to be a formidable challenge. KI-MS2-008 has emerged as a novel small molecule probe that indirectly targets c-Myc function. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization. This document is intended to serve as a valuable resource for researchers in the fields of oncology, drug discovery, and chemical biology who are interested in the therapeutic potential of targeting the c-Myc signaling pathway.
Introduction to c-Myc and the Therapeutic Challenge
c-Myc is a transcription factor that plays a pivotal role in the regulation of a wide array of cellular processes, including cell growth, proliferation, apoptosis, and metabolism. It functions as a heterodimer with its obligate partner, Max, to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription. The aberrant expression of c-Myc is a common feature in a majority of human cancers, making it a highly attractive, yet challenging, therapeutic target. The "undruggable" nature of c-Myc has historically been attributed to its lack of a defined enzymatic active site.
This compound: An Indirect Inhibitor of c-Myc
This compound is a small molecule that acts as a modulator of the c-Myc-Max interaction. Instead of directly targeting c-Myc, this compound binds to the Max protein, stabilizing the formation of Max-Max homodimers.[1] This sequestration of Max into homodimers reduces the available pool of Max to form heterodimers with c-Myc. As the c-Myc-Max heterodimer is the transcriptionally active form, the stabilization of Max homodimers by this compound leads to the attenuation of c-Myc-driven transcription.[1] This innovative approach provides a promising strategy for the indirect inhibition of c-Myc in cancer.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C32H28N2O4S | [2] |
| Molecular Weight | 536.65 g/mol | [2] |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC50 | Reference |
| Myc-Luciferase Reporter Assay | - | 1.28 µM | [1][2] |
| Cell Proliferation Assay (Myc-dependent) | P493-6 | 2.15 µM | [2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Myc-driven mouse models | 0.06 and 0.24 mg/kg | Tumor growth suppression | [2] |
Signaling Pathways and Experimental Workflows
The c-Myc-Max Signaling Pathway and Mechanism of this compound Action
The following diagram illustrates the central role of the c-Myc-Max heterodimer in transcriptional activation and the mechanism by which this compound disrupts this process.
Caption: c-Myc/Max pathway and this compound mechanism.
Generalized Experimental Workflow for Characterizing c-Myc Inhibitors
This diagram outlines a typical workflow for the discovery and initial characterization of a c-Myc inhibitor like this compound.
Caption: Workflow for c-Myc inhibitor discovery.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary research article by Struntz et al., 2019 in Cell Chemical Biology. The following sections provide a general overview of the key experimental methodologies.
Small Molecule Microarray
-
Objective: To identify small molecules that bind to the target protein, Max.
-
General Procedure:
-
A library of small molecules is chemically printed onto a glass slide to create a microarray.
-
The purified Max protein, tagged with a fluorescent label or an affinity tag (e.g., His-tag), is incubated with the microarray.
-
The microarray is washed to remove non-specifically bound protein.
-
The slide is scanned to detect spots where the protein has bound to a small molecule. The intensity of the signal is proportional to the binding affinity.
-
Hits are identified as small molecules that consistently show significant binding to the Max protein.
-
Myc-Luciferase Reporter Assay
-
Objective: To quantify the effect of a compound on c-Myc-driven transcriptional activity.
-
General Procedure:
-
Cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a c-Myc-responsive promoter and a control plasmid expressing Renilla luciferase for normalization.
-
The transfected cells are treated with various concentrations of the test compound (e.g., this compound).
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the normalized luciferase activity.
-
Cell Proliferation Assay
-
Objective: To determine the effect of a compound on the growth of cancer cells, particularly those dependent on c-Myc.
-
General Procedure:
-
Cancer cells (e.g., P493-6, a human B-cell line with inducible c-Myc expression) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
The absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
The IC50 value is determined as the concentration of the compound that inhibits cell growth by 50%.
-
In Vivo Efficacy Studies in Mouse Models
-
Objective: To evaluate the anti-tumor activity of a compound in a living organism.
-
General Procedure:
-
Immunocompromised mice are implanted with human cancer cells that are known to be driven by c-Myc.
-
Once tumors are established, the mice are randomized into control and treatment groups.
-
The treatment group receives the test compound (e.g., this compound) at specified doses and schedules (e.g., intraperitoneal injection). The control group receives a vehicle control.
-
Tumor growth is monitored over time by measuring tumor volume.
-
The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound represents a significant advancement in the quest for effective c-Myc inhibitors. Its unique mechanism of action, which involves the stabilization of Max homodimers, provides a novel and viable strategy for attenuating c-Myc-driven oncogenic signaling. The data presented in this guide highlight its potential as a valuable chemical probe for studying c-Myc biology and as a lead compound for the development of new cancer therapeutics. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its efficacy in a broader range of preclinical cancer models.
References
An In-depth Technical Guide on the Role of KI-MS2-008 in Myc-Max Dimerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor Myc is a critical regulator of cellular proliferation and a well-established oncogene, implicated in a majority of human cancers. Its functional activity is contingent upon the formation of a heterodimer with its obligate partner, Max. This dimerization facilitates the binding of the Myc-Max complex to E-box DNA sequences, leading to the transcriptional activation of genes that drive cell growth and division. The disruption of this protein-protein interaction has long been a therapeutic goal. This technical guide delves into the mechanism of KI-MS2-008, a small molecule that indirectly inhibits Myc's transcriptional activity by stabilizing the homodimerization of Max. By shifting the equilibrium from the oncogenic Myc-Max heterodimers to transcriptionally inert Max-Max homodimers, this compound presents a novel strategy for targeting Myc-driven cancers. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound.
Introduction
The Myc family of proto-oncogenes, particularly c-Myc, are frequently deregulated in human cancers, leading to uncontrolled cell proliferation and tumorigenesis. Myc exerts its transcriptional control by forming a heterodimer with Max.[1][2][3] This Myc-Max complex binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, recruiting co-activators to drive gene expression. Max can also form homodimers (Max-Max), which can also bind to E-boxes but are generally considered to be transcriptionally inactive or even repressive. This dynamic equilibrium between Myc-Max and Max-Max dimers is a crucial determinant of cell fate.
Direct inhibition of the expansive and shallow protein-protein interface of the Myc-Max heterodimer has proven to be a formidable challenge for small molecule drug discovery. An alternative therapeutic strategy is to modulate the dimerization landscape by stabilizing the Max-Max homodimer, thereby sequestering Max and reducing its availability for dimerization with Myc.[4] this compound, an asymmetric polycyclic lactam, was identified as a small molecule that selectively binds to Max and stabilizes the Max-Max homodimer.[5] This action effectively attenuates Myc-driven transcription and has demonstrated anti-cancer activity in Myc-dependent cancer models.[5][6]
Mechanism of Action of this compound
This compound acts by binding to Max and promoting the formation of Max-Max homodimers. This shift in the dimerization equilibrium reduces the available pool of Max monomers that can bind to Myc. Consequently, the formation of the oncogenic Myc-Max heterodimer is diminished, leading to a downstream reduction in the transcription of Myc target genes. This ultimately results in decreased cell proliferation and tumor growth in Myc-addicted cancers.[5]
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its efficacy in various assays.
| Assay Type | Cell Line / Conditions | IC50 (µM) | Reference |
| Myc-Reporter Assay | P493-6 (Myc ON) | ~1.28 | [5] |
| Cell Viability | P493-6 (Myc ON) | ~2.15 | [5] |
| Cell Viability | P493-6 (Myc OFF) | No effect | [5] |
| Myc-Driven Transcription | ST486 cells | Not reported as IC50 | [6] |
| In Vivo Efficacy | Tumor Model | Dosage (mg/kg) | Effect | Reference |
| Tumor Growth Suppression | T-cell acute lymphoblastic leukemia | 0.06 and 0.24 | Suppressed tumor growth | [5] |
| Tumor Growth Suppression | Hepatocellular carcinoma | 0.06 and 0.24 | Suppressed tumor growth | [5] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.
Small Molecule Microarray (SMM) Screening
This high-throughput screening method was employed to identify small molecules that bind to the Max protein.
-
Protein Preparation: Recombinant full-length Max protein with an N-terminal His6-tag is expressed in E. coli and purified using nickel-affinity chromatography.
-
Microarray Printing: A library of small molecules is covalently printed onto a glass slide surface.
-
Protein Binding: The slides are blocked and then incubated with a solution of the purified His6-Max protein.
-
Detection: The slides are washed to remove non-specifically bound protein. Bound Max is detected by incubating with an anti-His6 antibody conjugated to a fluorescent dye (e.g., Alexa Fluor 647).
-
Data Analysis: The fluorescence intensity at each spot corresponding to a printed compound is measured. Hits are identified as compounds that show a significantly higher fluorescence signal compared to the background.
Myc-Luciferase Reporter Assay
This cell-based assay is used to quantify the effect of compounds on Myc-driven transcriptional activity.
-
Cell Culture: A human cell line (e.g., P493-6, a B-cell line with tetracycline-repressible MYC expression) is engineered to stably express a luciferase reporter gene under the control of a Myc-responsive promoter containing E-box elements.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 24-48 hours).
-
Luciferase Assay: A luciferase assay reagent is added to the cells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Signal Measurement: The luminescence, which is proportional to the luciferase activity and thus Myc transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the Myc-driven luciferase activity, is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm the effect of this compound on the dimerization of Myc and Max in a cellular context.
-
Cell Lysis: Cells treated with this compound or a vehicle control are harvested and lysed in a non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins of interest (e.g., anti-Max antibody) that is coupled to agarose (B213101) or magnetic beads.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution: The bound protein complexes are eluted from the beads.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against the other protein in the complex (e.g., anti-Myc antibody) to detect the co-immunoprecipitated partner. An increase in Max-Max homodimers and a decrease in Myc-Max heterodimers would be expected with this compound treatment.
Experimental and Logical Workflows
The following diagrams illustrate the key workflows in the discovery and characterization of this compound.
References
- 1. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic activity of the c-Myc protein requires dimerization with Max - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
In-Depth Technical Guide: KI-MS2-008 and its Attenuation of Oncogenic Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule KI-MS2-008, focusing on its mechanism of action in modulating oncogenic transcription driven by the c-Myc (Myc) protein. The information presented is collated from the seminal work of Struntz et al. (2019) and is intended to provide researchers and drug development professionals with a detailed understanding of this compound's discovery, validation, and therapeutic potential.
Introduction: Targeting the "Undruggable" Myc
The Myc family of proto-oncogenes, particularly c-Myc, are potent transcription factors that play a central role in regulating cell proliferation, growth, and metabolism.[1] Dysregulation of Myc expression is a hallmark of a vast number of human cancers, making it a highly sought-after therapeutic target. However, the intrinsically disordered nature of the Myc protein has rendered it a challenging target for small molecule inhibition.
A critical aspect of Myc's function is its mandatory heterodimerization with the Max protein to bind to E-box DNA sequences and activate the transcription of a plethora of target genes involved in tumorigenesis. The Myc-Max interaction is central to its oncogenic activity. This guide focuses on an indirect approach to inhibit Myc-driven transcription through the stabilization of Max homodimers, a mechanism exploited by the small molecule this compound.
Mechanism of Action of this compound
This compound is a small molecule that was identified through an unbiased screen of a diverse chemical library for compounds that bind to the Max protein.[2][3] Its primary mechanism of action is the stabilization of Max-Max homodimers.[2][3][4] By promoting the formation of these transcriptionally inactive homodimers, this compound effectively sequesters Max, reducing its availability to form oncogenic heterodimers with Myc.[2][3] This shift in the equilibrium of Max dimerization partners leads to a downstream cascade of effects that ultimately suppress Myc-driven oncogenic transcription.
The key consequences of this compound activity include:
-
Reduced Myc-Max Heterodimerization: With Max preferentially forming homodimers, the formation of the Myc-Max heterodimer is significantly attenuated.
-
Decreased Myc Protein Levels: Treatment with this compound has been shown to lead to a reduction in the cellular levels of the Myc protein.[2][3][4]
-
Inhibition of Myc-Target Gene Transcription: The reduced availability of Myc-Max heterodimers results in decreased binding to E-box sequences in the promoters of Myc target genes, leading to a global downregulation of the Myc transcriptional program.[3][4]
-
Suppression of Cancer Cell Growth: By inhibiting the transcriptional output of Myc, this compound effectively curtails the proliferation of Myc-dependent cancer cells.[2][3]
The following diagram illustrates the signaling pathway and the mechanism of action of this compound:
Quantitative Data
The following tables summarize the key quantitative data on the activity of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (µM) | Notes |
| Myc-Luciferase Reporter Assay | HEK293T | 1.28 | Measures the inhibition of Myc-driven transcription of a reporter gene. |
| Cell Viability Assay (Myc-ON) | P493-6 | 2.15 | Measures the effect on the viability of cells with active Myc expression. |
| Cell Viability Assay (Myc-OFF) | P493-6 | >50 | Demonstrates the Myc-dependent effect on cell viability. |
| Cell Viability Assay | ST486 | ~5 | A Myc-dependent Burkitt's lymphoma cell line. |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Dosing Regimen | Outcome |
| T-cell Acute Lymphoblastic Leukemia | 0.06 and 0.24 mg/kg, intraperitoneal injection | Suppressed tumor growth. |
| Hepatocellular Carcinoma | 0.24 mg/kg, intraperitoneal injection | Suppressed tumor growth. |
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used in the discovery and characterization of this compound.
Small Molecule Microarray (SMM) Screening
This high-throughput screening method was employed to identify small molecules that bind to the Max protein.
-
Protein Preparation: Recombinant full-length Max protein with a C-terminal His-tag is purified.
-
Microarray Fabrication: A library of small molecules is covalently printed onto a glass slide.
-
Binding Assay: The microarray slide is incubated with the purified Max-His protein.
-
Detection: The slide is then incubated with a fluorescently labeled anti-His antibody.
-
Data Analysis: The fluorescence intensity at each spot on the microarray is quantified to identify "hits" where the protein has bound to a printed small molecule.
Myc-Luciferase Reporter Assay
This cell-based assay is used to quantify the effect of compounds on Myc-driven transcription.
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with a Myc-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control (DMSO).
-
Luciferase Activity Measurement: After a defined incubation period, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The normalized data is then used to determine the IC50 value of the compound.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., P493-6, ST486) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is normalized to the vehicle-treated control to calculate the percentage of viable cells at each compound concentration. IC50 values are determined from the resulting dose-response curves.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID gamma) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., T-ALL or HCC cell lines) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal injection) at defined doses and schedules. The control group receives a vehicle control.
-
Efficacy Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treated groups compared to the control group.
Experimental and Logical Workflow
The following diagram illustrates the workflow for the identification and validation of this compound as a modulator of Myc-driven transcription.
Conclusion
This compound represents a promising chemical probe for studying Myc biology and a potential starting point for the development of novel therapeutics targeting Myc-driven cancers. Its unique mechanism of action, which involves the stabilization of Max homodimers to indirectly inhibit Myc's transcriptional activity, offers an alternative strategy to directly targeting the challenging Myc protein. The data presented in this guide underscore the potential of this approach and provide a foundation for further research and development in this area.
References
- 1. Discovery and characterization of a small molecule that modulates c-Myc mediated transcription via max homodimer stabilization [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription [dspace.mit.edu]
- 4. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
The Impact of KI-MS2-008 on Myc-Dependent Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule KI-MS2-008 and its effects on cellular processes dependent on the transcription factor Myc. Deregulation of Myc is a hallmark of a majority of human cancers, making it a critical target for therapeutic development. This compound represents a novel approach to indirectly inhibit Myc activity by targeting its obligate binding partner, Max.
Executive Summary
This compound is a small molecule probe that functions as a Max-binding modulator.[1] It attenuates Myc-driven transcription by stabilizing Max homodimers (MAX/MAX), thereby reducing the pool of Max available to form heterodimers with Myc (Myc/Max).[1][2] Since Myc requires heterodimerization with Max to bind to E-box DNA sequences and activate its target genes, this compound effectively suppresses Myc-dependent gene programs.[1] This leads to a reduction in c-Myc protein levels, decreased transcription of Myc target genes, and selective inhibition of cell proliferation in Myc-addicted cancer cells.[1][3] In vivo studies have demonstrated the efficacy of this compound in suppressing tumor growth in mouse models of Myc-driven cancers.[1][2][4] This molecule serves as a valuable chemical probe for studying Myc biology and a potential scaffold for the development of novel anti-cancer therapeutics.[1]
Mechanism of Action: Shifting the Dimerization Equilibrium
The central mechanism of this compound's action is the stabilization of Max homodimers.[2][5] The Myc-Max-Mxd network is a dynamic system of protein-protein interactions that regulates gene expression. Myc/Max heterodimers are potent transcriptional activators, while Max/Max homodimers and Mxd/Max heterodimers can act as transcriptional repressors. By binding to Max, this compound favors the formation of Max/Max homodimers, thus shifting the equilibrium away from the oncogenic Myc/Max heterodimers.[1][2] This leads to a global downregulation of the Myc transcriptional program.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Myc-Reporter Assay | - | IC₅₀ | ~1.28 µM | [1] |
| Cell Viability | P493-6 (Myc ON) | IC₅₀ | ~2.15 µM | [1] |
| Cell Viability | P493-6 (Myc OFF) | Effect | No effect | [1] |
| Myc Protein Reduction | ST486 | Concentration | 10 µM | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome | Reference |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 0.06 and 0.24 mg/kg | Tumor growth suppression | [1] |
| Hepatocellular Carcinoma | 0.06 and 0.24 mg/kg | Tumor growth suppression | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound.
Myc-Luciferase Reporter Assay
This assay is used to quantify the effect of compounds on Myc-dependent transcriptional activity.
-
Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection: Cells are co-transfected with a Myc-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Compound Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control.
-
Lysis and Luminescence Reading: After 24-48 hours of treatment, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect on Myc-driven transcription. IC₅₀ values are calculated from dose-response curves.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: P493-6 cells (a human B-cell line with regulatable Myc expression) are seeded in 96-well plates. For Myc-ON conditions, tetracycline (B611298) is washed out; for Myc-OFF, tetracycline is maintained in the media.
-
Compound Treatment: Cells are treated with a serial dilution of this compound.
-
Incubation: Plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls to determine the percentage of viable cells. IC₅₀ values are calculated for the Myc-ON condition.
Western Blotting for Myc Protein Levels
This technique is used to directly observe the effect of this compound on Myc protein expression.
-
Cell Treatment and Lysis: ST486 cells are treated with 10 µM this compound or DMSO for a specified time. Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against c-Myc, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control, such as β-actin, is also probed.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used to quantify changes in Myc protein levels relative to the loading control.
Conclusion and Future Directions
This compound is a potent and specific modulator of the Myc-Max protein-protein interaction network. Its ability to stabilize Max homodimers presents a viable and innovative strategy for targeting Myc-driven cancers. The data presented in this guide underscore the potential of this small molecule as both a research tool and a lead compound for drug development.
Future research should focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogs.
-
Investigating the long-term effects and potential resistance mechanisms to Max-stabilizing compounds.
-
Exploring combination therapies where this compound could synergize with other anti-cancer agents.
The continued exploration of this and similar molecules holds significant promise for the development of effective therapies against a broad range of malignancies characterized by Myc deregulation.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 4. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a small molecule that modulates c-Myc mediated transcription via max homodimer stabilization [dspace.mit.edu]
Methodological & Application
Application Notes and Protocols for KI-MS2-008 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KI-MS2-008 is a potent and specific small molecule modulator that targets the MYC-MAX transcription factor network.[1][2] It functions by binding to MAX and stabilizing the formation of MAX/MAX homodimers. This action sequesters MAX, making it unavailable for heterodimerization with MYC, a crucial step for MYC-driven transcriptional activation of genes involved in cell proliferation and tumorigenesis.[1][3][4] Consequently, this compound treatment leads to a reduction in c-MYC protein levels and the suppression of MYC-dependent cancer cell growth.[1][2][5] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to probe the MYC signaling pathway and assess its therapeutic potential.
Mechanism of Action
The proto-oncogene c-MYC is a transcription factor that requires heterodimerization with MAX to bind to E-box sequences in the promoter regions of its target genes. The MYC-MAX heterodimer then recruits co-activators to initiate transcription of genes that drive cell cycle progression, metabolism, and cell growth. This compound disrupts this process by promoting the formation of transcriptionally inactive MAX/MAX homodimers, thereby attenuating MYC's oncogenic activity.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in relevant cancer cell lines.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| P493-6 | Myc-reporter assay | IC₅₀ | ~1.28 | [1] |
| P493-6 | Cell Viability (MYC on) | IC₅₀ | ~2.15 | [1] |
| P493-6 | Cell Viability (MYC off) | IC₅₀ | No effect | [1] |
| ST486 | c-Myc Protein Reduction | Effective Conc. | 10 | [2][5] |
Experimental Protocols
Cell Culture and Compound Handling
-
Cell Lines:
-
P493-6: A human B-cell line with a tetracycline-repressible c-MYC gene. Grow in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To suppress MYC expression, add tetracycline (B611298) to the culture medium at a final concentration of 0.1 µg/mL.
-
ST486: A human Burkitt lymphoma cell line with high endogenous c-MYC expression. Culture in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
-
Compound Preparation:
-
This compound is soluble in DMSO.[1] Prepare a stock solution of 10 mM in sterile DMSO.
-
Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (days to weeks).[1]
-
For cell culture experiments, dilute the stock solution in the appropriate culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation and viability of MYC-dependent cancer cells.
Caption: Workflow for the cell viability assay.
Materials:
-
P493-6 or other MYC-dependent cell lines
-
96-well clear-bottom white plates
-
This compound stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted compound to the respective wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.
Western Blot for c-MYC Protein Levels
This protocol describes the detection of c-MYC protein levels in cells treated with this compound.
Materials:
-
ST486 or other relevant cell lines
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-MYC and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-c-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Co-Immunoprecipitation (Co-IP) for MAX Homodimerization
This protocol aims to demonstrate the this compound-induced stabilization of MAX-MAX homodimers.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing endogenous MAX
-
This compound stock solution
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Anti-MAX antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or Laemmli buffer)
-
Western blot reagents
Procedure:
-
Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 6-24 hours).
-
Lyse the cells in non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MAX antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by western blot using an anti-MAX antibody to detect the presence of MAX homodimers. An increase in the MAX signal in the this compound treated sample compared to the control would suggest stabilization of MAX homodimers.
Quantitative Real-Time PCR (qRT-PCR) for MYC Target Gene Expression
This protocol is for measuring the mRNA levels of MYC target genes following treatment with this compound.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for MYC target genes (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or vehicle as described for the western blot experiment.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for MYC target genes and a housekeeping gene for normalization.
-
Set up the qPCR reaction as follows (for a 20 µL reaction):
-
10 µL 2x qPCR master mix
-
1 µL forward primer (10 µM)
-
1 µL reverse primer (10 µM)
-
2 µL cDNA
-
6 µL nuclease-free water
-
-
Run the qPCR plate on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a valuable research tool for studying the biological consequences of MYC-MAX pathway inhibition. The protocols outlined in these application notes provide a framework for investigating the cellular effects of this compound. Researchers should optimize the experimental conditions, such as compound concentration and treatment duration, for their specific cell lines and experimental goals. The use of appropriate positive and negative controls is crucial for the accurate interpretation of results.
References
- 1. New paper on our Max-directed chemical probe is out in Cell Chemical Biology! — Koehler Lab [koehlerlab.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Max deletion destabilizes MYC protein and abrogates Eµ-Myc lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
Application Notes & Protocols: KI-MS2-008 for In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
KI-MS2-008 is a small-molecule chemical probe designed to target the transcription factor MAX.[1] The MYC family of transcription factors are critical drivers in a majority of human cancers, but their direct inhibition has proven challenging.[1] MYC proteins must form a heterodimer with MAX to bind DNA and activate their oncogenic gene expression programs.[1][2] this compound represents an alternative strategy to attenuate MYC activity by modulating the dimerization equilibrium of its obligate partner, MAX.[1][3] This document provides a summary of its mechanism, reported efficacy, and a generalized protocol for its application in preclinical mouse models of cancer.
Mechanism of Action
This compound is a MAX-binding modulator.[2] It acts by selectively binding to MAX and stabilizing the formation of MAX/MAX homodimers.[1][2][3] This stabilization shifts the cellular equilibrium, reducing the available pool of MAX that can form heterodimers with MYC.[2] Since the MYC/MAX heterodimer is required for binding to E-box DNA sequences and driving oncogenic transcription, the activity of this compound functionally suppresses MYC-dependent gene programs.[2] This leads to reduced c-Myc protein levels, decreased transcription of MYC target genes, and selective inhibition of cell growth in tumors that are dependent on MYC.[1][2]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's activity both in vitro and in vivo.
Table 1: In Vitro Efficacy of this compound
| Assay/Cell Line | Parameter | Value | Reference |
| Myc-reporter Assay | IC₅₀ | ~1.28 µM | [2][4] |
| P493-6 Cells (Myc-ON) | IC₅₀ | ~2.15 µM | [2] |
| P493-6 Cells (Myc-OFF) | Effect | No effect | [2] |
| ST486 Cells | Effect | Decreases Myc protein levels | [4] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing | Outcome | Reference |
| T-cell Acute Lymphoblastic Leukemia | As low as 0.06 and 0.24 mg/kg | Suppressed tumor growth | [2] |
| Hepatocellular Carcinoma | As low as 0.06 and 0.24 mg/kg | Suppressed tumor growth | [2] |
Experimental Protocol: In Vivo Mouse Model (Generalized)
This section provides a generalized protocol for evaluating the efficacy of this compound in a subcutaneous tumor xenograft mouse model. This protocol is based on standard methodologies and should be adapted to specific cell lines and institutional guidelines.[5][6][7]
1. Animal Models and Housing
-
Mouse Strains: Immunodeficient mice such as NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) or NSG (NOD-SCID IL2Rγ–null) are commonly used for xenograft models to prevent rejection of human tumor cells.[1][6]
-
Age/Sex: Use mice aged 6-8 weeks at the start of the experiment.[5][6] Group animals by sex.
-
Housing: House mice in accordance with institutional guidelines, providing appropriate housing, food, and water. Allow for an acclimatization period of at least one week before the experiment begins.[6]
2. Tumor Cell Implantation
-
Cell Preparation: Culture a MYC-dependent cancer cell line (e.g., T-ALL or hepatocellular carcinoma lines) under standard sterile conditions. Harvest cells during their logarithmic growth phase.
-
Implantation:
3. This compound Preparation and Administration
-
Reconstitution: this compound is a solid compound.[4] Prepare the formulation by dissolving it in a vehicle appropriate for animal administration (e.g., DMSO, followed by dilution in corn oil or a saline solution with a solubilizing agent like Tween 80). The final concentration of DMSO should be minimized.
-
Dosing: Based on published data, effective doses are as low as 0.06 and 0.24 mg/kg.[2] Dose-response studies may be required to determine the optimal dose for a specific model.
-
Administration:
-
Begin treatment when tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Administer this compound via a suitable route, such as intraperitoneal (i.p.) or oral (p.o.) gavage. The route and frequency will depend on pharmacokinetic studies.
-
Administer the vehicle solution to the control group on the same schedule.
-
4. Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Clinical Observations: Observe animals daily for any signs of distress or adverse effects.
-
Endpoint: Euthanize mice when tumors reach the maximum size allowed by institutional guidelines, or if significant toxicity is observed. Tumors can then be excised for further analysis (e.g., histology, Western blot for c-Myc levels).
Caption: Generalized workflow for in vivo testing.
References
- 1. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 5. Protocol for in vivo immune cell analysis in subcutaneous murine tumor models using advanced flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying T-cell Acute Lymphoblastic Leukemia with KI-MS2-008
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A significant portion of T-ALL cases exhibit aberrant activation of the MYC oncogene, a master transcriptional regulator crucial for cell growth, proliferation, and metabolism. The activity of MYC is dependent on its heterodimerization with the MAX protein. The small molecule KI-MS2-008 presents a novel approach to indirectly target MYC by binding to MAX and stabilizing MAX homodimers. This stabilization shifts the equilibrium away from the oncogenic MYC-MAX heterodimers, leading to the attenuation of MYC-driven transcription, reduced MYC protein levels, and subsequent suppression of cancer cell growth. These application notes provide a summary of the quantitative data, detailed experimental protocols, and an overview of the signaling pathway involved when using this compound to study T-ALL.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in cancer cell lines, including a patient-derived xenograft (PDX) model of T-ALL.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| P493-6 | B-cell Lymphoma (MYC-dependent) | IC50 (Viability) | 2.15 µM | |
| 4188 | T-cell Acute Lymphoblastic Leukemia (PDX) | Viable Cell Levels | Affected | |
| BJ5-tA | Normal Human Fibroblast | Viable Cell Levels | No Effect |
Further quantitative data for specific T-ALL cell lines were not available in the public domain at the time of this writing. The provided data from a MYC-dependent lymphoma line offers a relevant proxy for estimating effective concentrations.
Signaling Pathway
The mechanism of action of this compound involves the modulation of the MYC-MAX-MXD protein interaction network. By stabilizing MAX-MAX homodimers, this compound indirectly inhibits MYC's function, leading to downstream effects on gene expression and cellular processes.
Caption: Mechanism of this compound in T-ALL.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on T-ALL. These are based on methodologies reported for similar compounds and cancer cell lines.
Cell Culture of T-ALL Cell Lines
This protocol describes the standard procedure for culturing suspension T-ALL cell lines.
Materials:
-
T-ALL cell lines (e.g., Jurkat, MOLT-4)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Thaw a cryopreserved vial of T-ALL cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Maintain the cell culture in an incubator at 37°C with 5% CO2.
-
Monitor cell density and viability daily. Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Caption: T-ALL Cell Culture Workflow.
Cell Viability Assay
This protocol details the use of a luminescent-based assay to determine the effect of this compound on T-ALL cell viability.
Materials:
-
T-ALL cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to test a range of concentrations from 0.1 µM to 50 µM. Include a DMSO-only control.
-
Add 100 µL of the this compound dilutions or control to the respective wells.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot for MYC Protein Levels
This protocol describes how to assess the impact of this compound on MYC protein expression in T-ALL cells.
Materials:
-
T-ALL cells
-
This compound
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat T-ALL cells (e.g., 5 x 10^6 cells) with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a DMSO control for 24-48 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare lysates by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
Caption: Western Blot Workflow.
In Vivo Efficacy in a T-ALL Patient-Derived Xenograft (PDX) Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a T-ALL PDX model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
NOD/SCID gamma (NSG) mice
-
T-ALL PDX cells (e.g., line 4188)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Expand T-ALL PDX cells in a donor NSG mouse.
-
Harvest and resuspend the PDX cells in a mixture of PBS and Matrigel.
-
Subcutaneously or intravenously inject the PDX cells into recipient NSG mice.
-
Allow tumors to establish to a palpable size or for leukemia to engraft.
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, intravenous). The dosing regimen from the original study can be used as a starting point.
-
Monitor tumor growth by caliper measurements or bioluminescence imaging at regular intervals.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice and harvest tumors or tissues for further analysis (e.g., western blot, immunohistochemistry).
-
Analyze the data to determine the effect of this compound on tumor growth or leukemia progression.
Conclusion
This compound represents a valuable chemical probe for studying the role of the MYC-MAX-MXD network in T-ALL. The provided protocols and data serve as a foundation for researchers to investigate the therapeutic potential of targeting MAX dimerization in this aggressive leukemia. Further studies are warranted to establish the efficacy of this compound in a broader range of T-ALL subtypes and to elucidate the full spectrum of its downstream effects.
Application Notes and Protocols for KI-MS2-008 in Hepatocellular Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant challenge in oncology, with a high incidence and mortality rate worldwide. The transcription factor c-Myc is a key driver of HCC pathogenesis, regulating essential cellular processes such as proliferation, metabolism, and apoptosis. The dysregulation of c-Myc is a hallmark of many cancers, making it a critical target for therapeutic intervention. KI-MS2-008 is a novel small molecule modulator that targets the Myc signaling pathway. This document provides detailed application notes and protocols for the use of this compound in preclinical HCC models, offering a valuable resource for researchers in cancer biology and drug development.
Mechanism of Action
This compound functions by binding to Max, a binding partner of c-Myc. This interaction stabilizes the formation of Max-Max homodimers, thereby reducing the availability of Max to form heterodimers with c-Myc. The c-Myc/Max heterodimer is essential for binding to E-box DNA sequences and activating the transcription of Myc target genes. By disrupting the c-Myc/Max interaction, this compound effectively attenuates Myc-driven transcription, leading to a reduction in c-Myc protein levels and the suppression of cancer cell proliferation in Myc-dependent tumors.
Figure 1: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| P493-6 | Burkitt's Lymphoma | ~1.28 | In a Myc-reporter assay.[1] |
| P493-6 | Burkitt's Lymphoma | ~2.15 | In a cell proliferation assay (Myc-on state).[1] |
| ST486 | Burkitt's Lymphoma | Not specified | This compound (10 µM) decreases Myc protein levels.[1] |
| HepG2 | Hepatocellular Carcinoma | Data not available | It is recommended to perform a dose-response study to determine the IC50 in this cell line. |
| Huh7 | Hepatocellular Carcinoma | Data not available | It is recommended to perform a dose-response study to determine the IC50 in this cell line. |
| PLC/PRF/5 | Hepatocellular Carcinoma | Data not available | It is recommended to perform a dose-response study to determine the IC50 in this cell line. |
| SNU-449 | Hepatocellular Carcinoma | Data not available | It is recommended to perform a dose-response study to determine the IC50 in this cell line. |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in HCC cell lines.
Materials:
-
HCC cell lines (e.g., HepG2, Huh7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Figure 2: Workflow for the MTT cell viability assay.
Western Blot Analysis of c-Myc and Max
This protocol is for assessing the effect of this compound on c-Myc and Max protein levels in HCC cells.
Materials:
-
HCC cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-c-Myc antibody (e.g., Cell Signaling Technology, #5605, 1:1000 dilution)
-
Rabbit anti-Max antibody (e.g., Santa Cruz Biotechnology, sc-197, 1:500 dilution)
-
Mouse anti-β-actin antibody (e.g., Sigma-Aldrich, A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat HCC cells with this compound at the desired concentrations for the specified time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
In Vivo Hepatocellular Carcinoma Xenograft Model
This protocol describes the establishment of a subcutaneous HCC xenograft model and treatment with this compound.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
HCC cell line (e.g., HepG2)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline, DMSO/PEG solution)
-
Calipers
-
Animal housing and monitoring equipment
Protocol:
-
Harvest HCC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation for injection. A previous study in other cancer models used doses as low as 0.06 and 0.24 mg/kg.[1] The optimal dose for HCC models should be determined empirically.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) according to the determined schedule (e.g., daily, every other day).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Figure 3: Workflow for an in vivo HCC xenograft study.
Conclusion
This compound represents a promising therapeutic agent for the treatment of Myc-driven hepatocellular carcinoma. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant preclinical models. Further studies are warranted to establish a comprehensive profile of this compound in various HCC subtypes and to optimize its therapeutic potential for clinical applications.
References
Application Notes and Protocols for KI-MS2-008 Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and use of KI-MS2-008, a small molecule modulator of the c-Myc signaling pathway.
Introduction
This compound is a potent and selective small molecule that targets the transcription factor Max.[1] By binding to Max, this compound stabilizes the formation of Max homodimers (Max/Max), thereby shifting the equilibrium away from the formation of oncogenic c-Myc/Max heterodimers.[1] This attenuation of Myc-driven transcription leads to a reduction in c-Myc protein levels and subsequent inhibition of cancer cell proliferation in Myc-dependent tumors.[1][2] These notes provide detailed protocols for key in vitro and in vivo assays to study the biological effects of this compound.
Data Presentation
In Vitro Activity of this compound
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Myc-Reporter Assay | HEK293T | IC50 | ~1.28 µM | [1] |
| Cell Proliferation (Myc-On) | P493-6 | IC50 | ~2.15 µM | [1] |
| Cell Proliferation (Myc-Off) | P493-6 | Effect | No effect | [1] |
| c-Myc Protein Reduction | ST486 | Concentration | 10 µM | [2] |
In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect | Reference |
| Mouse | T-cell acute lymphoblastic leukemia | 0.06 and 0.24 mg/kg | Tumor growth suppression | [1] |
| Mouse | Hepatocellular carcinoma | 0.06 and 0.24 mg/kg | Tumor growth suppression | [1] |
Signaling Pathway
The mechanism of action of this compound involves the disruption of the c-Myc/Max heterodimerization, which is crucial for c-Myc's transcriptional activity.
Caption: Mechanism of action of this compound.
Experimental Protocols
Myc-Reporter Luciferase Assay
This assay measures the effect of this compound on c-Myc transcriptional activity.
Materials:
-
HEK293T cells
-
Myc-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase® Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Co-transfect cells with the Myc-responsive luciferase reporter plasmid and the control Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate for another 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the IC50 value by plotting the normalized luciferase activity against the log concentration of this compound.
Caption: Workflow for Myc-reporter luciferase assay.
Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of Myc-dependent cancer cells.
Materials:
-
P493-6 cells (or other Myc-dependent cell line)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Seed P493-6 cells in a 96-well opaque-walled plate at a density of 5 x 10^3 cells/well. For Myc-off conditions, treat cells with doxycycline.
-
Add serial dilutions of this compound or DMSO to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine the IC50 value.
Western Blot for c-Myc and Max Protein Levels
This protocol is used to assess the effect of this compound on the protein levels of c-Myc and Max.
Materials:
-
ST486 cells (or other relevant cell line)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against c-Myc and Max
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat ST486 cells with 10 µM this compound or DMSO for the desired time points.
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc and Max overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
Quantitative PCR (qPCR) for Myc Target Gene Expression
This protocol measures the changes in the expression of known c-Myc target genes following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Myc target genes (e.g., ODC1, NCL) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Treat cells with this compound or DMSO for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target genes and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the DMSO control.
Caption: Workflow for qPCR analysis of Myc target genes.
Electrophoretic Mobility Shift Assay (EMSA) for Max Homodimerization
This assay can be adapted to qualitatively assess the stabilization of Max/Max homodimers by this compound.
Materials:
-
Recombinant Max protein
-
Biotin- or radiolabeled DNA probe containing an E-box sequence
-
This compound
-
Polyacrylamide gel
-
EMSA binding buffer
-
Detection system for the labeled probe
Protocol:
-
Incubate recombinant Max protein with this compound or DMSO in EMSA binding buffer for a predetermined time to allow for compound binding.
-
Add the labeled E-box DNA probe to the reaction mixture and incubate to allow for protein-DNA binding.
-
For competition assays, add an excess of unlabeled E-box probe.
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the DNA to a nylon membrane and detect the labeled probe using the appropriate detection system (e.g., streptavidin-HRP for biotinylated probes or autoradiography for radiolabeled probes).
-
An increase in the intensity of the band corresponding to the Max/Max homodimer-DNA complex in the presence of this compound would indicate stabilization.
References
KI-MS2-008 as a chemical probe for Max-targeting strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
KI-MS2-008 is a potent and selective small molecule chemical probe that targets the transcription factor Max.[1][2] As a central component of a complex network of protein-protein interactions, Max forms heterodimers with the oncoprotein Myc, a master regulator of cellular proliferation, growth, and apoptosis.[2] The Myc-Max heterodimer binds to E-box DNA sequences and drives the transcription of genes essential for tumorigenesis.[3] this compound disrupts this oncogenic partnership by binding to Max and stabilizing the formation of Max homodimers (Max/Max).[1][4] This sequestration of Max into inactive homodimers effectively reduces the available pool of Max for heterodimerization with Myc, thereby attenuating Myc-driven transcription and suppressing cancer cell growth.[3][4] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in validating Max-targeting strategies.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo activities of this compound, providing a concise reference for its potency and efficacy.
| Parameter | Value | Cell Line/System | Assay Type |
| IC₅₀ | ~1.28 µM | Myc-dependent cells | Myc-reporter assay |
| IC₅₀ | ~2.15 µM | P493-6 cells (Myc-on) | Cell proliferation assay |
| In vivo efficacy | Tumor growth suppression at 0.06 and 0.24 mg/kg | T-cell acute lymphoblastic leukemia and hepatocellular carcinoma mouse models | Tumor volume measurement |
Signaling Pathway and Mechanism of Action
This compound modulates the equilibrium of Max dimerization. In a normal cellular context, Max exists in a dynamic equilibrium, forming heterodimers with Myc or homodimers with itself. The Myc-Max heterodimers are transcriptionally active, while Max-Max homodimers are generally considered transcriptionally repressive or inactive. This compound shifts this balance by binding to Max and promoting the formation of stable Max-Max homodimers. This action depletes the pool of monomeric Max available to bind with Myc, thus inhibiting the transcription of Myc target genes.
Caption: Mechanism of this compound action.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound.
Cell Viability Assay (Resazurin-Based)
This assay assesses the impact of this compound on cancer cell proliferation. Metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin.
Materials:
-
Resazurin sodium salt
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium
-
96-well, opaque-walled tissue culture plates
-
Microplate fluorometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Resazurin Addition: Prepare a sterile 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of the resazurin solution to each well.[5]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[5]
-
Data Analysis: Subtract the background fluorescence (media with resazurin only) from all readings. Plot the percentage of cell viability relative to the vehicle-treated control against the log concentration of this compound to determine the IC₅₀ value.
Caption: Workflow for the cell viability assay.
Myc-Luciferase Reporter Assay
This assay quantifies the effect of this compound on Myc transcriptional activity.
Materials:
-
Cells stably or transiently expressing a Myc-responsive luciferase reporter construct
-
Luciferase assay system (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Transfection/Seeding: For transient assays, co-transfect cells with a Myc-responsive firefly luciferase reporter and a Renilla luciferase control vector. For stable cell lines, seed the cells in a 96-well plate.[6]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as a percentage of the vehicle-treated control.
Western Blotting for c-Myc and Max Protein Levels
This method is used to determine if this compound treatment affects the total protein levels of c-Myc and Max.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against c-Myc and Max, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of c-Myc and Max to the loading control.
Co-Immunoprecipitation (Co-IP) of Myc-Max Interaction
This technique is employed to assess the effect of this compound on the interaction between Myc and Max.
Materials:
-
Co-IP lysis buffer
-
Antibody against Max (for immunoprecipitation)
-
Antibody against Myc (for Western blotting)
-
Protein A/G agarose (B213101) beads
-
Wash buffers of varying stringency
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the proteins from the beads and analyze the eluate by Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc.[7]
Caption: Workflow for Co-Immunoprecipitation.
Handling and Storage of this compound
Solubility: this compound is soluble in DMSO.[3]
Storage: Store the solid compound at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks).[3] Stock solutions in DMSO should be stored at -20°C for up to 6 months.[8] The compound should be protected from light.
Conclusion
This compound serves as a valuable chemical probe for investigating the biology of the Myc-Max network and for validating therapeutic strategies aimed at targeting this critical oncogenic axis. Its ability to stabilize Max homodimers provides a unique mechanism for indirectly inhibiting Myc function. The protocols outlined in these application notes offer a robust framework for researchers to utilize this compound in their studies of Myc-driven cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Myc Reporter Assay. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
KI-MS2-008 solubility and preparation of stock solutions
This technical support guide provides detailed information on the solubility and preparation of stock solutions for KI-MS2-008, a selective Max binder with anticancer activity.[1][2] It is intended for researchers, scientists, and professionals in drug development.
Solubility Data
This compound is a solid powder that is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] Information regarding its solubility in aqueous solutions or other common organic solvents like ethanol (B145695) is limited, suggesting DMSO as the recommended solvent for creating stock solutions.
| Solvent | Known Concentration | Notes |
| DMSO | 10 mM[4] | Recommended for preparing stock solutions. |
| Water | Not Recommended | Solubility data not available; likely poorly soluble. |
| Ethanol | Not Recommended | Solubility data not available; likely poorly soluble. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 536.65 g/mol )[3]
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance in a fume hood or well-ventilated area. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.5367 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex or gently sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage.[4] When stored properly, the stock solution is stable for at least 6 months.[4] For short-term storage (days to weeks), 0-4°C is acceptable.[3]
Visualized Experimental Workflow
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway Diagram
Caption: this compound stabilizes Max homodimers, inhibiting Myc-driven transcription.
Troubleshooting and FAQs
Q1: My this compound powder will not dissolve in DMSO.
A1: Ensure you are using anhydrous (dry) DMSO, as water content can affect solubility. Gentle warming of the solution (to no more than 37°C) may aid in dissolution. If the compound still does not dissolve, it is possible that it has degraded, and a new vial should be used.
Q2: I see precipitation in my stock solution after thawing.
A2: This can occur if the stock solution was not allowed to fully come to room temperature before use or if the concentration is too high. Before use, warm the vial to room temperature and vortex to redissolve the compound. If precipitation persists, a brief sonication may be helpful.
Q3: Can I dissolve this compound in PBS or other aqueous buffers?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its likely poor water solubility. Prepare a concentrated stock solution in DMSO first, and then dilute this stock solution into your aqueous experimental medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.[5][6]
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: The final concentration of DMSO in cell culture should be kept as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity.[5] The exact tolerance will depend on the cell line being used. It is advisable to run a vehicle control (medium with the same final concentration of DMSO) to account for any effects of the solvent.
Q5: How should I handle the this compound powder?
A5: As with any chemical, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling this compound. Weighing and handling of the powder should be performed in a well-ventilated area or a chemical fume hood.
References
Overcoming challenges with KI-MS2-008 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KI-MS2-008, a selective Max binder that stabilizes Max homodimers and attenuates Myc-driven transcription.[1]
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule that binds to the transcription factor Max. This binding stabilizes the formation of Max-Max homodimers. The stabilization of Max homodimers reduces the availability of Max to form heterodimers with the oncoprotein Myc. Since the Myc-Max heterodimer is essential for Myc's transcriptional activity, this compound indirectly suppresses the transcription of Myc target genes, leading to reduced c-Myc protein levels and inhibition of cell proliferation in Myc-dependent cancers.[2][3]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months. For short-term storage, 4°C is suitable for up to 6 months. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[2]
3. What is the solubility of this compound?
This compound is soluble in DMSO, with a reported solubility of 10 mM.[2] It has limited water solubility.
4. What are the typical working concentrations for in vitro experiments?
For cellular assays, a working concentration range of 1-10 µM is commonly used. It is not recommended to exceed a concentration of 50 µM due to its limited solubility.
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Precipitation of this compound in cell culture media. | The compound has limited aqueous solubility. The final concentration of DMSO in the media might be too low, or the compound concentration is too high. | Ensure the final DMSO concentration in your cell culture media is sufficient to maintain solubility (typically ≤0.5%). Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the media. Vortex thoroughly before adding to cells. |
| Inconsistent or no observable effect on Myc levels or cell viability. | 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line. 2. Cell line dependency: The cell line may not be dependent on the Myc signaling pathway. 3. Compound degradation: Improper storage of the compound or stock solution. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Confirm the Myc-dependency of your cell line through literature search or preliminary experiments. 3. Ensure this compound and its stock solutions are stored according to the recommended conditions. |
| High background in Western blot analysis for Myc protein. | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient washing: Inadequate washing steps can lead to high background. | 1. Optimize the antibody concentrations and blocking conditions. Use a high-quality, validated antibody for Myc. 2. Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST). |
| Variability in cell viability assay results. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in multi-well plates: Evaporation from the outer wells can affect cell growth and compound concentration. 3. Incomplete dissolution of the compound. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding plates. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to minimize evaporation. 3. Ensure the this compound stock solution is fully dissolved before diluting into the media. |
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay |
| IC50 (Myc-reporter assay) | ~1.28 µM | Not specified |
| IC50 (Cell proliferation) | ~2.15 µM | P493-6 (Myc-on) |
| Effective Concentration | 10 µM | ST486 cells (to decrease Myc protein levels) |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing the compound or a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for c-Myc Protein Levels
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc signal to the loading control.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for in vitro experiments.
References
Technical Support Center: Optimizing KI-MS2-008 Dosage for Tumor Suppression
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing KI-MS2-008, a small-molecule modulator of the c-Myc signaling pathway, in tumor suppression experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule probe that functions by binding to the Max protein. This binding stabilizes the formation of Max/Max homodimers. As c-Myc requires heterodimerization with Max to bind to E-box DNA sequences and drive the transcription of its target genes, the stabilization of Max homodimers reduces the available pool of Max for c-Myc/Max heterodimerization. This indirect mechanism ultimately attenuates Myc-driven transcription, leading to reduced c-Myc protein levels and decreased proliferation of Myc-dependent cancer cells.[1][2]
Q2: What is the recommended solvent and storage for this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mM. The solid powder should be stored at -20°C for long-term storage (up to 12 months) or at 4°C for short-term storage (up to 6 months). In solvent, it is recommended to store aliquots at -80°C for up to 6 months.[3]
Q3: In which cancer models has this compound shown efficacy?
A3: Preclinical studies have demonstrated the efficacy of this compound in suppressing tumor growth in mouse models of T-cell acute lymphoblastic leukemia (T-ALL) and hepatocellular carcinoma (HCC).[1] In vitro studies have also shown its ability to reduce viable cancer cell proliferation in a Myc-dependent manner in cell lines such as P493-6 and ST486.[1]
Q4: Are there known off-target effects or toxicity associated with this compound?
A4: While specific toxicity studies for this compound are not extensively detailed in the public domain, targeting the c-Myc pathway can have on-target toxicities in normal proliferating tissues. It is crucial to perform dose-response and toxicity assessments in your specific model system. Other c-Myc inhibitors have been noted to have a narrow therapeutic index, highlighting the importance of careful dose optimization.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound in vitro. | Compound Instability: The compound may have degraded due to improper storage or handling. | Ensure the compound is stored as recommended (-20°C for solid, -80°C for stock solutions in DMSO). Prepare fresh dilutions from a new stock aliquot for each experiment. |
| Cell Line Insensitivity: The cancer cell line used may not be dependent on the c-Myc pathway for proliferation. | Confirm the Myc-dependency of your cell line by checking for c-Myc overexpression or amplification. Consider using a positive control cell line known to be sensitive to c-Myc inhibition, such as P493-6. | |
| Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal IC50 in your cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Assay Interference: Components of the cell culture media or assay reagents may interfere with the compound's activity. | When possible, use serum-free media during the treatment period to avoid potential binding of the compound to serum proteins. Ensure that assay reagents are compatible with DMSO. | |
| High background or variable results in in vitro assays. | DMSO Toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final concentration of DMSO in the culture media does not exceed a non-toxic level, typically below 0.5%. |
| Cell Plating Inconsistency: Uneven cell seeding can lead to variability in results. | Ensure a single-cell suspension before plating and use appropriate techniques to ensure even cell distribution across wells. | |
| Reduced or no tumor suppression in vivo. | Poor Bioavailability/Pharmacokinetics: The compound may not be reaching the tumor at a sufficient concentration or for a sufficient duration. | The formulation and route of administration are critical. While specific formulations for this compound are not widely published, consider using a vehicle that enhances solubility and stability. Intraperitoneal or intravenous injections are common routes. A pilot pharmacokinetic study may be necessary to determine the optimal dosing regimen. |
| Tumor Model Resistance: The in vivo tumor model may have intrinsic or acquired resistance to c-Myc inhibition. | Confirm the expression and activity of the c-Myc pathway in the tumor tissue. Consider using a different, validated Myc-dependent tumor model. | |
| Incorrect Dosage: The administered dose may be too low for the specific animal model and tumor type. | While doses as low as 0.06 and 0.24 mg/kg have been reported to be effective, dose-escalation studies are recommended to determine the maximum tolerated dose (MTD) and optimal effective dose in your specific model. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| P493-6 (Myc on) | Burkitt's Lymphoma | Cell Proliferation | ~2.15 | [1] |
| Not Specified | Not Specified | Myc-reporter assay | ~1.28 | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Cancer Type | Dosing (mg/kg) | Administration Route | Outcome | Reference |
| Mouse Model | T-cell Acute Lymphoblastic Leukemia | 0.06 and 0.24 | Not Specified | Tumor growth suppression | [1] |
| Mouse Model | Hepatocellular Carcinoma | 0.06 and 0.24 | Not Specified | Tumor growth suppression | [1] |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis (Annexin V) Assay
-
Principle: This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Seed cells and treat with this compound and controls as for the cell viability assay.
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
In Vivo Experiments
1. T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model
-
Cell Line: Jurkat or MOLT-4 cells are commonly used human T-ALL cell lines.[4]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are required for xenograft studies.
-
Protocol:
-
Inject 1-5 x 10^6 T-ALL cells, resuspended in a suitable medium like PBS or Matrigel, subcutaneously or intravenously into the mice.
-
Monitor tumor growth regularly by caliper measurements (for subcutaneous tumors) or by bioluminescence imaging if using luciferase-expressing cells.
-
Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the predetermined optimal dosage and schedule.
-
Monitor tumor volume and animal body weight throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
-
2. Orthotopic Hepatocellular Carcinoma (HCC) Model
-
Cell Line: Human HCC cell lines such as HepG2 or Huh7 can be used.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Protocol:
-
Anesthetize the mouse and make a small abdominal incision to expose the liver.
-
Inject 1-2 x 10^6 HCC cells in a small volume (e.g., 20-30 µL) of PBS or a mixture with Matrigel directly into the liver lobe.[5][6]
-
Close the incision with sutures.
-
Monitor tumor growth using imaging techniques like ultrasound or bioluminescence.
-
Once tumors are detectable, randomize mice and begin treatment with this compound.
-
Monitor tumor progression and animal health.
-
At the study endpoint, collect liver tumors for analysis.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound on the c-Myc signaling pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 3. biomedgrid.com [biomedgrid.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results with KI-MS2-008
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using KI-MS2-008, a small-molecule modulator of Max-binding that attenuates Myc-driven transcription.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that binds to the transcription factor Max.[1][2] This binding stabilizes the formation of Max/Max homodimers.[1][2][3] The stabilization of Max homodimers reduces the amount of Max available to form heterodimers with Myc, a key driver of oncogenic transcription.[1] Consequently, Myc-dependent gene transcription is suppressed, leading to reduced c-Myc protein levels and decreased proliferation in cancer cells that are dependent on Myc.[1][4]
Q2: What are the recommended storage and handling conditions for this compound?
For short-term storage (days to weeks), this compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C. The compound should be kept dry and protected from light. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping conditions.[1]
Q3: In which cancer models has this compound shown efficacy?
In vivo studies in mice have demonstrated that this compound can suppress tumor growth in Myc-driven models, including T-cell acute lymphoblastic leukemia and hepatocellular carcinoma, at doses as low as 0.06 and 0.24 mg/kg.[1] It has also shown effects in vitro in cell lines such as P493-6 and ST486.[1][4]
Troubleshooting Guide
Unexpected Result 1: No significant decrease in cell viability observed after treatment with this compound.
Q: We treated our cancer cell line with this compound but did not observe the expected decrease in cell viability. What could be the reason?
A: Several factors could contribute to this outcome:
-
Myc-Dependency of the Cell Line: this compound's efficacy is dependent on the cellular context, specifically the reliance of the cancer cells on the Myc oncogene.[1] If your cell line is not driven by Myc, the compound is not expected to have a significant effect.
-
Incorrect Compound Concentration: Ensure that the concentrations used are appropriate for your cell line. The reported IC50 for this compound in P493-6 cells (with Myc induced) is approximately 2.15 µM.[1]
-
Compound Stability and Handling: Verify that the compound has been stored and handled correctly to prevent degradation.
-
Experimental Duration: The duration of the experiment may not be sufficient to observe a significant effect on cell viability. Consider extending the treatment period.
Unexpected Result 2: High variability between experimental replicates.
Q: We are observing high variability in our results between different wells and different experiments. What are the potential causes?
A: High variability can stem from several sources:
-
Compound Solubility: Ensure that this compound is fully dissolved in the vehicle solvent before being added to the cell culture media. Poor solubility can lead to inconsistent concentrations across different wells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variations in the final readout. Ensure a uniform cell suspension and accurate pipetting.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. Consider not using the outer wells for experimental data points.
Quantitative Data Summary
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | P493-6 | Myc-ON | ~2.15 µM | [1] |
| IC50 | Myc-reporter assay | - | ~1.28 µM | [1][4] |
Experimental Protocols
Cell Viability Assay (Example Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add 10 µL of a cell viability reagent (e.g., resazurin-based) to each well and incubate for 2-4 hours. Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
Technical Support Center: Enhancing the Efficacy of KI-MS2-008 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize KI-MS2-008, a modulator of the c-Myc oncogene pathway, in cancer cell line experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to optimize your research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that functions as a MAX-binding modulator. It stabilizes MAX/MAX homodimers, which in turn reduces the available pool of MAX to form heterodimers with c-Myc, a key driver of oncogenic transcription. By attenuating Myc-driven transcription, this compound can selectively inhibit the proliferation of Myc-dependent cancer cells.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C. For long-term storage (months to years), it should be stored at -20°C.[1]
Q3: In which cancer cell lines has this compound shown efficacy?
A3: this compound has demonstrated efficacy in Myc-dependent cancer cell lines. For instance, in P493-6 human B-cell lymphoma cells, it exhibits an IC50 of approximately 2.15 µM when c-Myc is expressed.[1] It has also shown activity in a Myc-reporter assay with an IC50 of about 1.28 µM.[1][3] Further studies have indicated its potential in models of T-cell acute lymphoblastic leukemia and hepatocellular carcinoma.[1]
Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed efficacy in a cancer cell line. | The cell line may not be dependent on the c-Myc pathway for proliferation. | Confirm the Myc-dependency of your cell line through literature review or by assessing c-Myc expression levels via Western blot. |
| Suboptimal concentration of this compound was used. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM). | |
| Poor solubility or precipitation of the compound in the culture medium. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation and solvent-induced toxicity. Prepare fresh dilutions from a DMSO stock for each experiment. | |
| High variability between experimental replicates. | Inconsistent cell seeding density or growth phase. | Ensure uniform cell seeding and that cells are in the logarithmic growth phase at the start of the experiment. |
| Degradation of this compound in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 48-72 hours). The stability of polycyclic lactams in aqueous solutions can be pH-dependent.[4] | |
| Observed cytotoxicity in control (non-Myc dependent) cell lines. | Potential off-target effects of this compound. | To investigate off-target effects, consider using techniques like cellular thermal shift assays (CETSA) or proteomic profiling to identify other protein interactions.[5] |
| Solvent (DMSO) toxicity. | Always include a vehicle-only (DMSO) control at the highest concentration used for the compound treatment to assess solvent-related cytotoxicity. |
Data Presentation: Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different experimental setups.
| Cell Line / Assay System | Cancer Type | IC50 (µM) | Notes |
| Myc-Reporter Assay | - | ~1.28 | Measures inhibition of Myc-driven transcription.[1][3] |
| P493-6 | Human B-cell Lymphoma | ~2.15 | Efficacy is observed when c-Myc is expressed.[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis of c-Myc Protein Levels
This protocol is to determine the effect of this compound on the expression of its indirect target, the c-Myc protein.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibody against c-Myc
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the c-Myc protein levels to the loading control to determine the relative change in expression.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 4. Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
KI-MS2-008 Stability and Long-Term Storage: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and long-term storage conditions for the MAX-binding modulator, KI-MS2-008. The following sections offer detailed recommendations, troubleshooting advice, and experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound in a dry, dark environment at -20°C. Under these conditions, the compound is reported to be stable for up to 12 months. For shorter periods (days to weeks), storage at 4°C is also acceptable.[1][2] Some suppliers indicate a shelf life of over three years if stored properly in its solid form.[2]
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C or -20°C for long-term stability, with a reported stability of up to 6 months.[1] For short-term storage of solutions (days to weeks), refrigeration at 0-4°C is suitable.[2] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Q3: What are the shipping conditions for this compound?
This compound is generally shipped as a non-hazardous chemical at ambient temperature. The compound is considered stable enough for the duration of ordinary shipping and customs processing, which may span several weeks.[2]
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur, especially with concentrated stock solutions. To redissolve the compound, gently warm the vial to room temperature and vortex briefly. If precipitation persists, gentle warming in a water bath (not exceeding 37°C) may be necessary. Ensure the solution is clear before use. To prevent this issue, consider preparing aliquots of a lower concentration if your experimental design allows.
Q5: How can I assess the stability of my this compound sample if I suspect degradation?
If you suspect degradation, the most reliable method is to perform an analytical validation. Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your sample by comparing it to a fresh standard or the initial analysis provided by the supplier. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.
Storage Conditions Summary
For quick reference, the following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 12 months | Dry and dark conditions are crucial. |
| 4°C | Up to 6 months | Suitable for short-term storage. | |
| Solution | -80°C | Up to 6 months | Recommended for long-term stability. |
| -20°C | Up to 6 months | Suitable for long-term stability. | |
| 0 - 4°C | Days to weeks | For short-term use. |
Experimental Protocols
While specific, detailed stability studies for this compound are not publicly available, the following general protocols can be adapted to assess its stability under various conditions.
General Protocol for Assessing Solution Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Aliquoting: Aliquot the stock solution into multiple sterile, tightly sealed vials to avoid repeated freeze-thaw cycles of the main stock.
-
Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, -20°C, -80°C). Include a control group stored at the recommended -80°C.
-
Time Points: Establish specific time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).
-
Analysis: At each time point, analyze an aliquot from each storage condition using a suitable analytical method like HPLC.
-
Evaluation: Compare the purity and concentration of the stored samples to the initial (time zero) sample and the control group. A significant change in purity or the emergence of degradation peaks indicates instability under that specific condition.
Signaling Pathway and Mechanism of Action
This compound functions by modulating the dimerization equilibrium of the MAX transcription factor. By binding to MAX, this compound stabilizes the formation of MAX/MAX homodimers. This sequestration of MAX reduces its availability to form heterodimers with c-Myc, a key oncogenic transcription factor. The resulting decrease in Myc/MAX heterodimers leads to the attenuation of Myc-driven transcription of target genes involved in cell proliferation and growth.
Caption: Mechanism of this compound action.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity in experiments | Compound degradation due to improper storage or handling. | Verify storage conditions. If degradation is suspected, test the compound's purity via HPLC. Use a fresh aliquot or a newly prepared solution for subsequent experiments. |
| Multiple freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to avoid repeated temperature fluctuations. | |
| Precipitate formation in solution | Low solubility at lower temperatures or high concentration. | Gently warm the solution to room temperature and vortex. If necessary, use a sonicator or a warm water bath (≤37°C) briefly. Consider using a lower concentration stock solution. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to improper mixing. | Ensure the stock solution is completely dissolved and homogenous before making dilutions. Vortex the solution thoroughly after thawing and before use. |
| Degradation during the experiment. | Minimize the time the compound is kept in solution at room temperature or in culture media. Prepare working solutions fresh for each experiment. |
References
Addressing off-target effects of KI-MS2-008
Welcome to the technical support center for KI-MS2-008. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, with a focus on understanding and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule that selectively binds to the MAX (Myc-associated factor X) protein.[1][2] This binding event stabilizes the formation of MAX-MAX homodimers.[1][3][4] By promoting MAX homodimerization, this compound indirectly disrupts the formation of the oncogenic MYC-MAX heterodimer. This leads to a reduction in MYC-dependent transcription, a decrease in c-Myc protein levels, and the selective inhibition of cell proliferation in MYC-dependent cancer cells.[1][5]
Q2: What are the known on-target effects of this compound in a cellular context?
A2: The primary on-target effects of this compound treatment include:
-
Stabilization of MAX homodimers: This is the direct biochemical consequence of this compound binding to MAX.[3][4]
-
Reduction of c-Myc protein levels: By shifting the equilibrium towards MAX-MAX homodimers, the stability of the c-Myc protein is reduced.[1]
-
Inhibition of MYC-dependent transcription: Consequently, the transcription of MYC target genes is attenuated.[5]
-
Selective anti-proliferative activity: this compound shows greater potency in cancer cell lines that are dependent on MYC for their proliferation and survival.[1]
Q3: What are the potential off-target effects of this compound?
A3: Currently, there is no publicly available, comprehensive selectivity profile (e.g., a kinome scan) specifically for this compound. While the compound was identified through a screen for MAX binders and is described as selective, the possibility of off-target interactions cannot be entirely ruled out.[2] Off-target effects are a common concern for small molecule inhibitors and can arise from interactions with proteins other than the intended target.[6][7] Researchers should be aware of the potential for off-target activities and are encouraged to perform their own selectivity assessments.
Q4: How can I assess the selectivity of this compound in my experimental system?
A4: To investigate the selectivity of this compound, researchers can employ several strategies:
-
Kinome Profiling: Utilize commercially available services to screen this compound against a large panel of kinases to identify any potential off-target kinase interactions.[8][9][10]
-
Proteome-wide Profiling: Techniques like the Cellular Thermal Shift Assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of protein engagement by this compound across the entire proteome.[11][12]
-
Phenotypic Comparison: Compare the effects of this compound with those of other known MYC inhibitors that have different mechanisms of action.
-
Rescue Experiments: Attempt to rescue the observed phenotype by overexpressing MAX or a downstream effector of MYC.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected reduction in c-Myc protein levels upon this compound treatment.
-
Potential Cause: Suboptimal compound concentration or treatment duration.
-
Potential Cause: Issues with Western blot protocol.
-
Troubleshooting: Ensure efficient cell lysis and protein extraction. Use a validated anti-c-Myc antibody and include appropriate loading controls. Refer to the detailed Western blot protocol below.
-
-
Potential Cause: Cell line specific factors.
-
Troubleshooting: The cellular context can influence the response to this compound. Confirm the MYC-dependency of your cell line.
-
Problem 2: Observed cytotoxicity is not specific to MYC-dependent cells.
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting: This may indicate that at the concentration used, this compound is hitting one or more off-targets, leading to general toxicity. Perform a dose-response analysis in both MYC-dependent and MYC-independent cell lines to determine the therapeutic window. Consider performing selectivity profiling as described in FAQ Q4.
-
-
Potential Cause: Indirect effects on cell viability.
-
Troubleshooting: The observed effect may be due to the inhibition of a pathway that is critical for the survival of both cell types, although it is expected to be more pronounced in MYC-driven cells.
-
Problem 3: Difficulty in observing stabilization of MAX homodimers.
-
Potential Cause: Inappropriate assay for detecting protein-protein interactions.
-
Potential Cause: Insufficient target engagement in cells.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Myc-reporter assay) | ~1.28 µM | - | [3][5] |
| IC50 (Cell proliferation, MYC-on) | ~2.15 µM | P493-6 | [1] |
| In vivo efficacy (dose) | 0.06 and 0.24 mg/kg | Mouse models | [1] |
Key Experimental Protocols
Protocol 1: Western Blot for c-Myc Protein Levels
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle control for the determined duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the c-Myc signal to a loading control (e.g., GAPDH, β-actin).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control at the desired concentration for a specified time.
-
-
Heating:
-
Heat the cell suspensions in a PCR cycler at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the precipitated proteins from the soluble fraction.
-
-
Detection:
-
Analyze the supernatant (soluble fraction) by Western blot for the MAX protein. An increase in the amount of soluble MAX at higher temperatures in the this compound-treated samples compared to the control indicates target stabilization and engagement.
-
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 6. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinome profiling identifies MARK3 and STK10 as potential therapeutic targets in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors | Sciety [sciety.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. pnas.org [pnas.org]
- 14. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Cell Viability Assays with KI-MS2-008
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the c-Myc inhibitor, KI-MS2-008, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule modulator that targets the transcription factor MAX, a binding partner of c-Myc.[1][2] It acts by binding to MAX and stabilizing MAX/MAX homodimers.[1][2][3] This stabilization shifts the equilibrium away from the formation of oncogenic c-Myc/MAX heterodimers. Since c-Myc requires heterodimerization with MAX to bind to E-box DNA sequences and drive the transcription of genes involved in cell proliferation and growth, this compound effectively attenuates Myc-driven transcription.[1] This leads to a reduction in c-Myc protein levels and selective growth inhibition in cancer cells that are dependent on c-Myc signaling.[1][4]
Q2: In which solvent should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final working concentration. Ensure the final DMSO concentration in your assay is low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.[5] Stock solutions can be stored at -20°C for the long term (months to years) or at 0-4°C for short-term use (days to weeks).[1]
Q3: What is the recommended working concentration for this compound in cell viability assays?
A3: The effective concentration of this compound is cell-line dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published data, IC₅₀ values are in the low micromolar range for Myc-dependent cancer cells. For example, in P493-6 cells with Myc expression turned on, the IC₅₀ for reducing viable cell proliferation is approximately 2.15 µM.[1] Due to its limited water solubility, it is recommended to work with concentrations between 1-10 µM and not to exceed 50 µM.[6]
Q4: How can I confirm that the observed effects on cell viability are due to the inhibition of the c-Myc pathway?
A4: To validate the on-target effects of this compound, consider the following experimental approaches:
-
Use of Control Cell Lines: Compare the effect of this compound on Myc-dependent cell lines versus cell lines with low or no c-Myc expression. A significantly greater effect in Myc-dependent cells suggests an on-target mechanism.[1]
-
Rescue Experiments: If possible, overexpress a resistant form of the target or a downstream effector to see if it rescues the phenotype.
-
Western Blot Analysis: Treat cells with this compound and perform a western blot to confirm a decrease in the protein levels of c-Myc and its downstream targets (e.g., Cyclin D1, ODC).[1]
-
Use a Structurally Unrelated Inhibitor: Employ another inhibitor that targets the c-Myc pathway through a different mechanism to see if it produces a similar phenotype.[7]
Troubleshooting Guide
Issue 1: Higher than expected IC₅₀ value or no effect on cell viability.
| Potential Cause | Recommended Solution |
| Compound Insolubility | Ensure that the final concentration of this compound in the culture medium does not exceed its solubility limit. Prepare fresh dilutions from your DMSO stock for each experiment. Visually inspect the medium for any precipitation after adding the compound. |
| Compound Instability | This compound is stable for several weeks during shipping at ambient temperature and for years when stored at -20°C.[1] Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution upon receipt. |
| Cell Line Insensitivity | The cell line you are using may not be dependent on the c-Myc signaling pathway for survival and proliferation. Verify the c-Myc dependency of your cell line through literature review or by measuring baseline c-Myc expression levels. |
| Suboptimal Assay Conditions | Ensure that the cell seeding density, treatment duration, and assay incubation times are optimized for your specific cell line and assay type. High cell density can sometimes mask the effects of a cytotoxic agent. |
| Incorrect Normalization | Evaluate your normalization methods. Using a total cell stain or another viability marker in parallel can help validate your results.[5] |
Issue 2: Inconsistent results between experimental replicates.
| Potential Cause | Recommended Solution |
| Variations in Cell Culture | Standardize your cell culture procedures. Use cells within a consistent passage number range, ensure similar confluency at the time of treatment, and check for mycoplasma contamination regularly. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks to ensure accurate dispensing. |
| Reagent Variability | Use fresh, high-quality reagents. Ensure all assay reagents are within their expiration dates and have been stored correctly. Batch-to-batch variation in serum can also contribute to inconsistency. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
Issue 3: Discrepancy between results from different types of cell viability assays (e.g., MTT vs. Trypan Blue).
| Potential Cause | Recommended Solution |
| Interference with Assay Chemistry | Some small molecules can interfere with the chemistry of metabolic assays like MTT, MTS, or XTT, leading to an over or underestimation of cell viability.[8][9] this compound's effect is on transcription, which can alter cellular metabolism. |
| Different Biological Readouts | MTT, XTT, and similar assays measure metabolic activity, which is an indirect measure of cell viability. Trypan blue exclusion is a direct measure of membrane integrity. A compound might reduce metabolic activity without causing immediate cell death. |
| Timing of Assay | The effect of a transcriptional inhibitor like this compound may take time to manifest as cell death. At early time points, you might observe a decrease in metabolic activity (MTT/XTT assay) before a significant loss of membrane integrity (Trypan Blue) is detectable. |
| Confirmation with an Orthogonal Method | Always confirm your findings with at least two different viability assays that rely on different principles (e.g., a metabolic assay and a membrane integrity assay). |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Condition | IC₅₀ (µM) |
| Myc-reporter Assay | - | - | ~1.28 |
| Cell Proliferation Assay | P493-6 | Myc ON | ~2.15 |
| Cell Proliferation Assay | P493-6 | Myc OFF | No effect |
Data sourced from MedKoo Biosciences and Probechem Biochemicals.[1][4]
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
Materials:
-
Cells and appropriate culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[10]
-
Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
XTT Cell Viability Assay
The XTT assay is another colorimetric method where the tetrazolium salt XTT is reduced to a water-soluble orange-colored formazan product by metabolically active cells.
Materials:
-
Cells and appropriate culture medium
-
This compound stock solution (in DMSO)
-
96-well clear flat-bottom plates
-
XTT labeling reagent and electron-coupling reagent (often supplied as a kit)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator.
-
Absorbance Reading: Measure the absorbance of the samples at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 660 nm can be used to subtract background absorbance.[11]
Trypan Blue Exclusion Assay
This assay is a direct measure of cell viability based on the principle that live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.
Materials:
-
Cell suspension treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting: After treating cells with this compound for the desired duration, harvest the cells (for adherent cells, this will involve trypsinization).
-
Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution). For example, mix 10 µL of cell suspension with 10 µL of Trypan Blue.[12]
-
Incubation: Allow the mixture to incubate for 1-3 minutes at room temperature.[13] Do not exceed 5 minutes as this can lead to viable cells also taking up the dye.
-
Counting: Load the stained cell suspension into a hemocytometer.
-
Microscopy: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: c-Myc signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for a cell viability assay.
Caption: A troubleshooting decision tree for cell viability assays.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Max — Koehler Lab [koehlerlab.org]
- 7. benchchem.com [benchchem.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Myc Inhibitors: KI-MS2-008 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a master regulator of cellular proliferation, differentiation, and metabolism, is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention. However, its nature as a transcription factor lacking a defined enzymatic pocket has rendered it a challenging molecule to inhibit. This guide provides a detailed, objective comparison of a novel c-Myc inhibitor, KI-MS2-008, with other well-established c-Myc inhibitors, including 10058-F4 and the clinical-stage compound Omomyc. This comparison is supported by available experimental data to assist researchers in making informed decisions for their studies.
Mechanism of Action: Distinct Strategies to Inhibit a Master Regulator
The inhibitors discussed employ different strategies to disrupt c-Myc's function, which primarily relies on its heterodimerization with its obligate partner, MAX, to bind to E-box DNA sequences and activate transcription.
This compound operates through a unique, indirect mechanism. It is a small molecule that selectively binds to MAX, stabilizing the formation of MAX/MAX homodimers.[1][2] This sequestration of MAX reduces its availability to form a heterodimer with c-Myc, thereby attenuating Myc-driven transcription.[2][3] This approach avoids the direct targeting of the often-considered "undruggable" c-Myc protein.
10058-F4 is a small molecule inhibitor that directly targets the c-Myc protein, preventing its heterodimerization with MAX.[4] It binds to the bHLH-ZIP domain of c-Myc, a region essential for the interaction with MAX. By disrupting this crucial protein-protein interaction, 10058-F4 effectively inhibits the transcriptional activity of c-Myc.[4]
Omomyc is a peptide-based inhibitor that acts as a dominant-negative mutant of the c-Myc bHLH-ZIP domain.[3] It can form non-functional heterodimers with c-Myc and can also bind to MAX, preventing c-Myc from binding to its partner.[3][5] Omomyc has demonstrated the ability to penetrate cells and has advanced to clinical trials.[3]
Performance Data: A Quantitative Comparison
The following tables summarize key in vitro and in vivo performance data for this compound, 10058-F4, and Omomyc. It is important to note that the data are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.
Table 1: In Vitro Efficacy of c-Myc Inhibitors
| Inhibitor | Assay Type | Cell Line(s) | IC50 Value | Reference(s) |
| This compound | Myc-luciferase reporter assay | - | ~1.28 µM | [1] |
| Cell viability assay | P493-6 (Myc-dependent) | ~2.15 µM | [6] | |
| 10058-F4 | Cell viability (MTT) assay | K562 (CML) | - | [7] |
| Cell viability (MTT) assay | A549 (Lung Cancer) | 82.8 µM | [8] | |
| Cell viability (MTT) assay | DU-145 (Prostate Cancer) | 95.2 µM | [8] | |
| Cell viability (MTT) assay | MCF7 (Breast Cancer) | 70.5 µM | [8] | |
| Omomyc | Cell viability assay | Ramos (lymphoma) | 400 nM | [9] |
| Cell viability assay | HCT116 (colon cancer) | 2-3 µM | [9] |
Table 2: In Vivo Efficacy of c-Myc Inhibitors
| Inhibitor | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Mouse xenograft | T-cell acute lymphoblastic leukemia, Hepatocellular carcinoma | 0.06 and 0.24 mg/kg | Suppressed tumor growth | [6] |
| 10058-F4 | Mouse xenograft | Androgen-independent human prostate cancer | 20 or 30 mg/kg (i.v.) | No significant inhibition | [4] |
| Omomyc (OMO-103) | Phase I Clinical Trial | Various solid tumors | - | Disease stabilization observed in some patients | [10] |
| Mouse xenograft | SK-N-DZ (neuroblastoma) | - | Reduction of tumor cell proliferation | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Detailed Experimental Protocols
Detailed protocols for the key experiments cited are provided to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
c-Myc inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the c-Myc inhibitor in complete culture medium. The final DMSO concentration should be below 0.1%.
-
Remove the medium and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
Co-Immunoprecipitation (Co-IP) for c-Myc/MAX Interaction
This protocol is used to determine if a c-Myc inhibitor disrupts the interaction between c-Myc and MAX.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-c-Myc or anti-MAX antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents and equipment
Protocol:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-c-Myc or anti-MAX antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the co-immunoprecipitated protein (MAX or c-Myc, respectively). A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[10]
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a c-Myc inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells that form tumors in mice
-
c-Myc inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the c-Myc inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.[10][11]
Conclusion
The landscape of c-Myc inhibition is rapidly evolving. This compound presents a novel and promising strategy by targeting MAX, thereby indirectly modulating c-Myc activity. This contrasts with the direct c-Myc binding of 10058-F4 and the peptide-based approach of Omomyc. While in vitro data for this compound appears potent, further head-to-head comparative studies, particularly in vivo, are necessary to fully elucidate its therapeutic potential relative to other inhibitors. The provided data and protocols offer a foundation for researchers to design and execute rigorous comparative studies to further advance the development of effective c-Myc-targeted therapies.
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel c-Myc inhibitor shows preclinical efficacy and safety in colorectal cancer xenografts | BioWorld [bioworld.com]
A Comparative Guide to MYC-Targeting Compounds: KI-MS2-008 vs. MYCi361 and MYCi975
For Researchers, Scientists, and Drug Development Professionals
The transcription factor MYC is a critical oncoprotein dysregulated in a majority of human cancers. Its central role in driving cell proliferation, growth, and metabolism has made it a highly sought-after, albeit challenging, therapeutic target. This guide provides an objective comparison of three small molecule inhibitors that target the MYC signaling pathway through distinct mechanisms: KI-MS2-008, MYCi361, and its improved analog, MYCi975.
Mechanism of Action
This compound operates by modulating the dimerization partner of MYC, MAX. It binds to MAX and stabilizes the formation of MAX/MAX homodimers.[1] This sequestration of MAX reduces its availability to form a heterodimer with MYC, which is essential for MYC to bind to DNA and activate transcription of its target genes.
MYCi361 and MYCi975 , on the other hand, directly engage the MYC protein.[2][3] They disrupt the interaction between MYC and MAX.[3][4] Furthermore, these compounds promote the phosphorylation of MYC at threonine-58 (T58), which subsequently leads to its proteasome-mediated degradation.[4][5] MYCi975 is a close analog of MYCi361, designed for an improved therapeutic index and better tolerability.[6][7]
Data Presentation
The following tables summarize the available quantitative data for this compound, MYCi361, and MYCi975 from published literature. It is important to note that direct head-to-head comparisons in the same experimental settings are not always available.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | MAX | Myc-reporter assay | IC50: ~1.28 µM | - | [1] |
| MYC-dependent cells | Cell proliferation | IC50: ~2.15 µM | P493-6 (MYC-on) | [1] | |
| MYCi361 | MYC | Binding Affinity | Kd: 3.2 µM | Cell-free assay | [2][3][8] |
| Prostate Cancer | Cell Viability | IC50: 2.9 µM | MycCaP | [8][9] | |
| Prostate Cancer | Cell Viability | IC50: 1.4 µM | LNCaP | [8][9] | |
| Prostate Cancer | Cell Viability | IC50: 1.6 µM | PC3 | [8][9] | |
| Leukemia | Cell Viability | IC50: 2.6 µM | MV4-11 | [8][9] | |
| Lymphoma | Cell Viability | IC50: 5.0 µM | HL-60 | [8][9] | |
| Lymphoma | Cell Viability | IC50: 2.1 µM | P493-6 | [8][9] | |
| Neuroblastoma | Cell Viability | IC50: 4.9 µM | SK-N-B2 | [8][9] | |
| MYCi975 | MYC | Binding Affinity | Kd: 2.75 µM | Cell-free assay | [10] |
| Lymphoma | Cell Viability | IC50: 3.7 µM | P493-6 | [11][12] | |
| Leukemia | Cell Viability | IC50: 3.9 µM | MV411 | [11][12] | |
| Neuroblastoma | Cell Viability | IC50: 6.4 µM | SK-N-B2 | [11][12] | |
| Prostate Cancer | Cell Viability | IC50: ~5-10 µM | MyC-CaP, LNCaP | [10] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | T-cell acute lymphoblastic leukemia & hepatocellular carcinoma mouse models | 0.06 and 0.24 mg/kg | Suppressed tumor growth | [1] |
| MYCi361 | MycCaP allograft in FVB or NSG male mice | 100 mg/kg/day for 2 days; then 70 mg/kg/day for 9 days (i.p.) | Induced tumor regression. Showed a narrow therapeutic index. | [6][8][9] |
| Mice | i.p. or p.o. | Plasma half-life of 44h (i.p.) and 20h (p.o.) | [8][9] | |
| MYCi975 | MyC-CaP mouse xenograft model | 100 mg/kg/day for 14 days (i.p.) | Reduced tumor volume with good tolerability. | [10][11][13] |
| Mice | 100 mg/kg and 250 mg/kg (p.o.) | Plasma half-life of 7h and 12h, respectively. | [11][12][13] |
Mandatory Visualization
Caption: MYC Signaling Pathway and Inhibitor Mechanisms.
Caption: General workflow for evaluating MYC inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
MYC-MAX Interaction Assays
a) Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of a compound to MYC by measuring its ability to displace a fluorescently labeled ligand.
-
Principle: A fluorescently labeled small molecule known to bind MYC (e.g., 10074-G5) is incubated with recombinant MYC protein.[14] The binding to the larger protein slows its rotation, resulting in a high fluorescence polarization signal. Unlabeled competitor compounds (MYCi361/975) that bind to the same site will displace the fluorescent probe, leading to a decrease in the polarization signal.
-
Protocol Outline:
-
Prepare a reaction mixture containing recombinant MYC protein and a fluorescently labeled probe in an appropriate buffer.
-
Add serial dilutions of the test compound (e.g., MYCi361, MYCi975).
-
Incubate to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader.
-
The binding affinity (Kd) can be calculated from the competition curve.
-
b) Enzyme-Linked Immunosorbent Assay (ELISA)
This method can be adapted to measure the disruption of the MYC-MAX heterodimer.
-
Principle: Recombinant MAX protein is immobilized on an ELISA plate. A tagged MYC protein (e.g., His-tagged) is then added, which will bind to the immobilized MAX. The amount of bound MYC is detected using an antibody against the tag, which is conjugated to an enzyme that produces a colorimetric or fluorescent signal. Inhibitors of the MYC-MAX interaction will reduce the amount of bound MYC, leading to a decreased signal.
-
Protocol Outline:
-
Coat a 96-well plate with recombinant MAX protein.
-
Block non-specific binding sites.
-
Add tagged MYC protein in the presence of varying concentrations of the test compound.
-
Incubate to allow for binding.
-
Wash away unbound proteins.
-
Add an enzyme-conjugated antibody specific for the MYC tag.
-
Wash away unbound antibody.
-
Add the enzyme substrate and measure the resulting signal.
-
Cell-Based Assays
a) Cell Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed MYC-dependent cancer cells (e.g., P493-6, MycCaP) in a 96-well plate.
-
After cell attachment, treat with serial dilutions of the inhibitor or vehicle control for 48-72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours.
-
Measure fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the IC50 value from the dose-response curve.[15]
-
b) Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a compound within intact cells.
-
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. When cells are heated, the unbound protein will denature and aggregate at a lower temperature than the ligand-bound protein.
-
Protocol Outline:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein (MYC) at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][16]
-
c) Western Blot for MYC Protein Levels and Phosphorylation
This technique is used to assess the effect of the inhibitors on total MYC protein levels and its phosphorylation status.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Protocol Outline:
-
Treat cells with the inhibitor for various time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against total MYC, phospho-MYC (T58), and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
This guide provides a comparative overview of this compound, MYCi361, and MYCi975, highlighting their distinct mechanisms of action and providing a summary of their performance based on available data. The detailed experimental protocols offer a foundation for researchers to further investigate and validate the efficacy of these and other MYC-targeting compounds.
References
- 1. medkoo.com [medkoo.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. MYCi975 (NUCC-0200975)|CAS 2289691-01-4|DC Chemicals [dcchemicals.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Small Molecule MYC Inhibitors Suppress Tumor Growth and Enhance Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Comparative Analysis of Max Homodimer Stabilizers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two prominent small-molecule stabilizers of the Max homodimer, NSC13728 and KI-MS2-008. By promoting the formation of Max-Max homodimers, these compounds disrupt the oncogenic Myc-Max heterodimer, offering a promising therapeutic strategy against Myc-driven cancers.
This document summarizes key quantitative data, details experimental methodologies for assessing stabilizer performance, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Performance of Max Homodimer Stabilizers
The following table summarizes the available quantitative data for NSC13728 and this compound, providing a snapshot of their relative potencies in various assays.
| Compound | Assay | Target/Effect Measured | Reported Value |
| This compound | Myc-reporter Assay | Inhibition of Myc-driven transcription | IC₅₀ ~1.28 µM[1] |
| Cell Viability Assay (P493-6 cells) | Inhibition of Myc-dependent cell proliferation | IC₅₀ ~2.15 µM[1] | |
| NSC13728 | Myc-dependent Transcription | Attenuation of transcription | Effective in the 2.5–10 µM range[2] |
| FRET Assay | Stabilization of Max-Max homodimer | Dose-dependent increase in FRET ratio[3] | |
| Co-Immunoprecipitation | Interference with Myc-Max interaction | Dose-dependent reduction (effective at 50-150 µM)[3] | |
| ELISA | Interference with Myc-Max interaction | Dose-dependent reduction (effective at 20-60 µM)[3] |
Signaling Pathway and Mechanism of Action
Max homodimer stabilizers capitalize on the dynamic equilibrium within the Myc-Max-Mad network of transcription factors. The oncoprotein Myc must heterodimerize with Max to bind to E-box sequences in the DNA and drive the transcription of genes involved in cell proliferation and growth.[3] Max can also form a homodimer (Max-Max), which is less stable than the Myc-Max heterodimer.[3] Small molecules that stabilize the Max-Max homodimer shift the equilibrium away from the formation of the oncogenic Myc-Max complex, thereby reducing Myc-dependent transcriptional activation.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Max homodimer stabilizers are provided below. These protocols are based on published studies and standard laboratory practices.
Fluorescence Resonance Energy Transfer (FRET) Assay for Max Homodimerization
This assay quantifies the stabilization of the Max-Max homodimer in the presence of a test compound.
Principle: FRET measures the energy transfer between two fluorescent proteins, a donor (e.g., CFP) and an acceptor (e.g., YFP), when they are in close proximity. An increase in the FRET signal (ratio of acceptor to donor emission) indicates increased dimerization.[4]
Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant Max protein fused to a FRET donor (e.g., Max-CFP) and a FRET acceptor (e.g., Max-YFP). Similarly, prepare Myc-CFP for control experiments to assess specificity.[3]
-
-
Assay Setup:
-
In a 96-well black plate, prepare reaction mixtures containing equimolar concentrations (e.g., 85 nM) of Max-CFP and Max-YFP in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[3]
-
Add the test compound (e.g., NSC13728 or this compound) at various concentrations. Include a DMSO control.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the dimerization to reach equilibrium.
-
-
FRET Measurement:
-
Measure the fluorescence emission spectra using a plate reader. Excite the donor (CFP) at its excitation wavelength (e.g., 433 nm) and measure the emission of both the donor (e.g., 475 nm) and the acceptor (YFP, e.g., 525 nm).[4]
-
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio in the presence of the compound compared to the DMSO control indicates stabilization of the Max-Max homodimer.[3] Plot the FRET ratio against the compound concentration to determine the EC₅₀.
-
Co-Immunoprecipitation (Co-IP) for Myc-Max Interaction
This assay assesses the ability of a stabilizer to disrupt the interaction between Myc and Max within a cellular context.
Principle: An antibody against a "bait" protein (e.g., Max) is used to pull down the protein from a cell lysate. If another protein ("prey," e.g., Myc) is interacting with the bait, it will also be pulled down and can be detected by Western blotting.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells known to express both Myc and Max (e.g., HL-60 or P493-6 cells).
-
Treat the cells with the Max homodimer stabilizer at various concentrations (e.g., 0, 50, 100, 150 µM for NSC13728) for a specified time (e.g., 4-6 hours).[3] Include a DMSO-treated control.
-
-
Cell Lysis:
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-Max antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to capture the antibody-antigen complexes and incubate for an additional 1-2 hours.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against both Myc and Max, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of co-immunoprecipitated Myc in the presence of the stabilizer indicates disruption of the Myc-Max interaction.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
This assay determines if the stabilization of Max homodimers affects the binding of Myc-Max heterodimers to their DNA target, the E-box.
Principle: Protein-DNA complexes migrate more slowly than free DNA in a non-denaturing polyacrylamide gel. A decrease in the band corresponding to the Myc-Max-DNA complex indicates inhibition of DNA binding.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides containing the consensus E-box sequence (5'-CACGTG-3').
-
Label the double-stranded DNA probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
-
Binding Reaction:
-
In a reaction tube, combine purified recombinant Myc and Max proteins to allow for heterodimer formation.
-
Add the test compound at various concentrations and incubate at room temperature.
-
Add the labeled E-box probe and a non-specific competitor DNA (e.g., poly(dI-dC)) to the reaction mixture and incubate to allow for DNA binding.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
-
Data Analysis:
-
Analyze the intensity of the shifted band corresponding to the Myc-Max-DNA complex. A decrease in the intensity of this band with increasing concentrations of the stabilizer suggests that the stabilization of Max homodimers reduces the amount of functional Myc-Max heterodimer available to bind DNA.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and validation of Max homodimer stabilizers.
References
- 1. medkoo.com [medkoo.com]
- 2. Therapeutic Inhibition of Myc in Cancer. Structural Bases and Computer-Aided Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizers of the Max Homodimer Identified in Virtual Ligand Screening Inhibit Myc Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
KI-MS2-008: Validating Max as a Druggable Target in Myc-Driven Cancers
A Comparative Guide for Researchers and Drug Development Professionals
The transcription factor Myc is a master regulator of cellular growth and proliferation, and its overexpression is implicated in up to 70% of human cancers.[1] For decades, direct inhibition of the Myc oncoprotein has been a formidable challenge for drug developers. However, an alternative strategy, targeting its obligate binding partner Max, has gained significant traction. This guide provides a comprehensive overview of KI-MS2-008, a small molecule probe that validates Max as a therapeutic target, and compares its performance with other strategies aimed at disrupting the Myc-Max axis.
The Myc-Max-Mxd Network: A Dynamic Equilibrium
The functional activity of Myc is dependent on its heterodimerization with Max, another basic-helix-loop-helix leucine (B10760876) zipper (bHLHLZ) transcription factor.[2][3] This Myc/Max heterodimer binds to E-box DNA sequences to activate the transcription of genes involved in cell proliferation, metabolism, and apoptosis.[3][4] However, Max can also form homodimers (Max/Max) or heterodimerize with members of the Mxd family of transcriptional repressors.[2][5] This creates a dynamic equilibrium where the balance between Myc/Max, Max/Max, and Mxd/Max dimers dictates the transcriptional output.
An emerging therapeutic strategy is to shift this equilibrium away from the oncogenic Myc/Max heterodimer by stabilizing the transcriptionally inert or repressive Max/Max homodimer.[2][3]
This compound: A Stabilizer of the Max Homodimer
This compound is a small molecule that acts as a Max-binding modulator.[6][7] It was identified through small molecule microarray screening and has been shown to stabilize the Max/Max homodimer.[2][8] This stabilization effectively sequesters Max, making it less available to form a heterodimer with Myc.[6] The consequence is an indirect attenuation of Myc-driven transcription, leading to reduced Myc protein levels and the suppression of Myc target genes.[2][8]
Mechanism of Action of this compound
Caption: Mechanism of this compound action.
Quantitative Performance of this compound
The efficacy of this compound has been demonstrated in various in vitro and in vivo models.
| Assay/Model | Cell Line | Parameter | Value | Reference |
| Myc-reporter assay | - | IC₅₀ | ~1.28 µM | [6] |
| Cell Viability (Myc-on) | P493-6 | IC₅₀ | ~2.15 µM | [6] |
| Cell Viability (Myc-off) | P493-6 | Effect | No effect | [6] |
| Tumor Growth Suppression (in vivo) | T-cell acute lymphoblastic leukemia model | Dose | 0.06 and 0.24 mg/kg | [6] |
| Tumor Growth Suppression (in vivo) | Hepatocellular carcinoma model | Dose | 0.06 and 0.24 mg/kg | [6] |
Comparison with Alternative Strategies
Targeting the Myc-Max interaction is a promising but challenging strategy for cancer therapy.[4] Several approaches have been explored, each with its own set of advantages and limitations.
| Strategy | Example Compound(s) | Mechanism of Action | Key Findings | Reference |
| Max Homodimer Stabilization | This compound , NSC13728 | Binds to Max and stabilizes the Max/Max homodimer, indirectly inhibiting Myc. | This compound reduces Myc protein levels and suppresses tumor growth in vivo.[2][6] NSC13728 inhibits Myc-mediated transcription.[3] | [2][3][6] |
| Disruption of Myc-Max Heterodimerization | 10058-F4, 10074-G5, Mycro3, KJ-Pyr-9, SaJM589 | Directly bind to Myc or the Myc-Max interface, preventing their interaction. | These small molecules have shown inhibitory effects in vitro and in vivo, but specificity and potency remain challenges.[3][4] | [3][4] |
| Inhibition of Myc-Max/DNA Binding | Mycro1 | Disrupts the binding of the Myc-Max heterodimer to E-box DNA. | Shows selectivity for Myc-Max over other heterodimers and inhibits cell proliferation.[4] | [4] |
Experimental Protocols
Small Molecule Microarray (SMM) Screening
This high-throughput screening method was utilized to identify compounds that bind to the Max protein.[2][8]
Caption: Small Molecule Microarray experimental workflow.
Protocol:
-
A library of small molecules is printed onto a glass slide to create a microarray.
-
The microarray is incubated with a solution containing the purified Max protein.
-
The slide is washed to remove non-specifically bound protein.
-
The presence of bound Max protein is detected, typically using a fluorescently labeled antibody.
-
Compounds that show significant protein binding are identified as "hits" for further validation.[1]
Myc-Luciferase Reporter Assay
This cell-based assay is used to quantify the transcriptional activity of Myc.
Protocol:
-
Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a Myc-responsive promoter.
-
A second plasmid containing the Renilla luciferase gene under a constitutive promoter is co-transfected as an internal control.
-
Cells are treated with the test compound (e.g., this compound).
-
After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on Myc-driven transcription.[5]
The Dual Role of Max: A Context-Dependent Target
Recent studies have revealed a more complex role for Max, suggesting it can also function as a tumor suppressor in certain contexts, such as in small cell lung cancer (SCLC).[9][10][11] In SCLC models, loss of Max can accelerate tumor progression, a function that appears to be independent of Myc.[10][11] This highlights the importance of understanding the specific genetic context of a cancer when considering Max as a therapeutic target. The tumor-suppressive role of Max may be mediated by its interaction with transcriptional repressors of the Mxd family.[9]
Conclusion
This compound serves as a powerful chemical probe that validates the strategy of targeting Max dimerization to indirectly inhibit Myc's oncogenic activity.[2][8] Its ability to stabilize the Max/Max homodimer provides a clear mechanism for reducing Myc-driven transcription and suppressing tumor growth.[6] While direct inhibitors of the Myc-Max interaction have been pursued, the approach of modulating the broader Myc-Max-Mxd network equilibrium offers a promising alternative. However, the emerging, context-dependent tumor suppressor function of Max underscores the need for careful patient selection and a deeper understanding of the underlying tumor biology for the successful clinical translation of Max-targeting therapies.
References
- 1. A new approach to drugging a difficult cancer target | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 2. Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphyonline.com [graphyonline.com]
- 5. Discovery and characterization of a small molecule that modulates c-Myc mediated transcription via max homodimer stabilization [dspace.mit.edu]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Max homodimer stablizer | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. MAX functions as a tumor suppressor and rewires metabolism in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In cancer, the context 'makes' the mutation | Fred Hutchinson Cancer Center [fredhutch.org]
- 11. MAX is a context-dependent tumor suppressor in small cell lung carcinoma | Fred Hutchinson Cancer Center [fredhutch.org]
Benchmarking KI-MS2-008: A Comparative Analysis Against Standard Cancer Therapies in T-Cell Acute Lymphoblastic Leukemia and Hepatocellular Carcinoma
For Immediate Release
This guide provides a comparative analysis of the novel MYC inhibitor, KI-MS2-008, against current standard-of-care therapies for T-cell Acute Lymphoblastic Leukemia (T-ALL) and Hepatocellular Carcinoma (HCC). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.
This compound is a first-in-class small molecule that indirectly targets the MYC oncogene by stabilizing MAX homodimers.[1] This novel mechanism of action disrupts MYC-MAX heterodimerization, leading to a downstream reduction in MYC-driven transcription, which is a critical pathway for the proliferation of many cancer cells. Preclinical studies have demonstrated the in vivo efficacy of this compound in suppressing tumor growth in mouse models of both T-ALL and HCC at doses as low as 0.06 and 0.24 mg/kg.[1]
Mechanism of Action: this compound
The MYC family of transcription factors plays a pivotal role in regulating cellular growth, proliferation, and apoptosis. In many cancers, MYC is overexpressed, driving uncontrolled cell division. MYC exerts its transcriptional activity by forming a heterodimer with MAX. The this compound compound stabilizes the formation of MAX-MAX homodimers, thereby sequestering MAX and making it unavailable to bind with MYC. This disruption of the MYC-MAX complex inhibits the transcription of MYC target genes, ultimately leading to decreased cancer cell proliferation.
Comparative Preclinical Efficacy
While direct head-to-head preclinical studies comparing this compound with standard-of-care therapies are not yet publicly available, this guide compiles data from independent preclinical studies to provide a preliminary benchmark. The following tables summarize the available efficacy data for this compound and standard therapies in relevant preclinical models.
T-Cell Acute Lymphoblastic Leukemia (T-ALL)
The standard of care for T-ALL, particularly in pediatric and young adult patients, consists of intensive multi-agent chemotherapy regimens.
Table 1: Preclinical Efficacy in T-ALL Models
| Compound/Regimen | Model | Dosing | Key Findings | Reference |
| This compound | T-ALL Xenograft | 0.06 - 0.24 mg/kg | Suppressed tumor growth. | [1] |
| Multi-agent Chemotherapy (e.g., Vincristine, Dexamethasone, L-Asparaginase) | Patient-Derived Xenografts (PDX) | Varies by agent | Significant reduction in leukemia burden and improved survival. | Impact of T-cell immunity on chemotherapy response in childhood acute lymphoblastic leukemia - PMC - PubMed Central |
| Nelarabine | T-ALL Cell Lines & Xenografts | Varies | Induces apoptosis in T-ALL cells. | Therapeutic Targeting of mTOR in T-Cell Acute Lymphoblastic Leukemia: An Update - PMC |
Note: The data presented are from separate studies and not from a direct comparative trial. Experimental conditions may vary.
Hepatocellular Carcinoma (HCC)
For advanced HCC, the standard of care has evolved to include immunotherapy combinations and tyrosine kinase inhibitors (TKIs).
Table 2: Preclinical Efficacy in HCC Models
| Compound/Regimen | Model | Dosing | Key Findings | Reference |
| This compound | HCC Xenograft | 0.06 - 0.24 mg/kg | Suppressed tumor growth. | [1] |
| Sorafenib (B1663141) | Orthotopic HCC model | 30 mg/kg, daily | Increased tumor hypoxia and SDF1α expression. | [2] |
| Sorafenib + Milciclib | Orthotopic Murine Model | Sorafenib: Not specified, Milciclib: Not specified | Synergistic inhibition of tumor growth, significant reduction in serum hAFP levels (>95%). | [3] |
| Regorafenib (B1684635) | Patient-Derived Xenograft (PDX) | 10 mg/kg, daily | Significant tumor growth inhibition in 8/10 models. | [4] |
| Atezolizumab + Bevacizumab | N/A (Clinical Trial Data) | N/A | Improved overall and progression-free survival compared to sorafenib in clinical trials. | [5] |
Note: The data presented are from separate studies and not from a direct comparative trial. Experimental conditions may vary. N/A indicates that specific preclinical data was not found in the search results, with clinical trial outcomes provided for context.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are generalized protocols for in vivo xenograft studies based on common practices in the field.
General Xenograft Model Workflow
1. Cell Lines and Culture:
-
T-ALL (e.g., Jurkat, MOLT-4) or HCC (e.g., HepG2, Huh7) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Models:
-
Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor xenografts.
3. Tumor Implantation:
-
Subcutaneous Model: A suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) is injected subcutaneously into the flank of the mice.
-
Orthotopic Model (for HCC): Cancer cells are surgically implanted into the liver to better recapitulate the tumor microenvironment.
4. Tumor Growth Monitoring:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
For orthotopic models, tumor growth can be monitored using in vivo imaging techniques (e.g., bioluminescence or fluorescence imaging).
5. Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
This compound, standard-of-care drugs, or a vehicle control are administered according to the specified dose and schedule (e.g., daily oral gavage, intraperitoneal injection).
6. Efficacy Evaluation:
-
Primary endpoints typically include tumor growth inhibition and overall survival.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess drug effects on cellular signaling pathways.
Conclusion and Future Directions
The preclinical data available to date suggests that this compound holds promise as a therapeutic agent for MYC-driven cancers such as T-ALL and HCC. Its novel mechanism of action offers a potential new avenue for treatment, particularly in cancers that are dependent on the MYC oncogene.
However, to fully understand the therapeutic potential of this compound, direct, head-to-head preclinical studies against current standard-of-care therapies are essential. Such studies should employ well-characterized and clinically relevant models, such as patient-derived xenografts (PDXs), to provide a more accurate prediction of clinical efficacy. Future research should focus on establishing the optimal dosing and treatment schedules for this compound, both as a monotherapy and in combination with existing cancer therapies. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential effects of sorafenib on liver versus tumor fibrosis mediated by SDF1α/CXCR4 axis and Gr-1+ myeloid cell infiltration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect Comparisons via Sorafenib for the Comparative Effectiveness of Two PD-1/PD-L1 Inhibitors to Treat Advanced Hepatocellular Carcinoma Patients without Prior Systemic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for KI-MS2-008: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of the MAX-binding modulator, KI-MS2-008, is paramount. This document provides essential guidance on its proper handling and disposal, grounded in established laboratory safety protocols.
While this compound is supplied as a non-hazardous chemical for research purposes, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal.[1] Adherence to general principles of chemical waste management is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide offers step-by-step procedures for the proper disposal of this compound, alongside pertinent chemical data and a visualization of its mechanism of action.
Essential Safety and Disposal Information
The following table summarizes the key physical and chemical properties of this compound, which are important considerations for its handling and disposal.
| Property | Value |
| Chemical Name | (3aS,10bS)-3a-Benzyl-2-phenyl-5-(2-(phenylsulfonyl)ethyl)-3a,5,6,10b-tetrahydro-4H-benzo[c]oxazolo[5,4-e]azepin-4-one |
| CAS Number | 2125730-80-3 |
| Molecular Formula | C₃₂H₂₈N₂O₄S |
| Molecular Weight | 536.65 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
Step-by-Step Disposal Protocol
Given that this compound is classified as a non-hazardous chemical, the following disposal procedures are recommended. However, it is imperative to consult your institution's specific waste management policies and a certified safety professional before proceeding.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves (e.g., nitrile)
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent accidental reactions.
-
Solid Waste: Collect any unused or expired solid this compound in a clearly labeled, sealed container designated for non-hazardous chemical waste. The label should include the chemical name ("this compound"), CAS number, and the date of disposal.
-
Liquid Waste (DMSO solutions): If this compound is dissolved in a solvent such as DMSO, it should be collected in a separate, sealed, and clearly labeled container for non-hazardous solvent waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.
Step 3: Container Management
-
Use containers that are compatible with the chemical and its solvent.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by your institution's authorized waste management service.
-
Provide the waste management personnel with a complete and accurate description of the waste contents.
Important Considerations:
-
Do Not Dispose Down the Drain: Never dispose of this compound, either in solid form or in solution, down the sanitary sewer.
-
Avoid Regular Trash Disposal: Do not discard solid this compound in the regular trash.
-
Consult Local Regulations: Always adhere to your local and institutional regulations for chemical waste disposal.
Mechanism of Action: The Myc-Max Signaling Pathway
This compound functions by modulating the Myc-Max signaling pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. The following diagram illustrates the interaction of this compound within this pathway.
Caption: Mechanism of this compound in the Myc-Max signaling pathway.
This guide provides a foundational understanding of the proper disposal procedures for this compound. By adhering to these guidelines and consulting with safety professionals, researchers can ensure a safe and compliant laboratory environment.
References
Handling an Uncharacterized Compound: Personal Protective Equipment for KI-MS2-008
Since "KI-MS2-008" does not correspond to a publicly documented chemical compound, it must be handled as a substance with unknown potential hazards. In research and drug development, this necessitates a conservative approach, assuming the compound is hazardous until proven otherwise.[1] The following guidelines provide a procedural framework for selecting and using Personal Protective Equipment (PPE), establishing safe operational plans, and managing disposal.
I. Guiding Principle: The Hierarchy of Controls
Before selecting PPE, it is crucial to follow the Hierarchy of Controls, a system for determining the most effective ways to mitigate hazards.[2][3] This framework prioritizes controls from most to least effective:
-
Elimination and Substitution: The most effective controls involve removing the hazard or replacing it with a less hazardous substance.[4]
-
Engineering Controls: These measures are designed to remove the hazard at its source.[1] When handling an unknown compound like this compound, it should always be done in a certified chemical fume hood.[1] Other engineering controls include using closed systems and ensuring safety showers and eyewash stations are readily accessible.[1]
-
Administrative Controls: These are work practices that minimize exposure, such as reducing the quantity of the substance used, limiting access to authorized personnel, and implementing clear Standard Operating Procedures (SOPs).[1]
-
Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with the controls mentioned above.[5][6]
II. Risk Assessment for Novel Compounds
A thorough risk assessment is mandatory before any handling of a new or uncharacterized chemical.[1][7] This assessment should:
-
Evaluate Potential Routes of Exposure: Consider the possibility of inhalation, skin contact, ingestion, and injection.[1][8]
-
Assess Potential Health Effects: Since the toxicity is unknown, assume the compound may be toxic, corrosive, a sensitizer, or have reproductive or neurological effects.[8]
-
Review the Experimental Protocol: The planned procedures will dictate the potential for splashes, aerosol generation, or other exposures.[9]
III. Recommended Personal Protective Equipment
For a substance with unknown properties, a comprehensive PPE ensemble is required to protect against a wide array of potential risks.[1]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes and vapors. A face shield offers an additional layer of protection for the entire face.[9] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves. The outer glove should be resistant to a broad spectrum of chemicals (e.g., nitrile or neoprene). The inner glove provides protection if the outer glove is breached.[9] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical penetration is essential. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | Air-Purifying Respirator or Supplied Air Respirator | The choice of respirator depends on the risk assessment. For powders or volatile liquids, a full-face air-purifying respirator with appropriate cartridges should be used.[10][11] In higher-risk situations, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[10][11] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | Shoes should fully cover the feet and be made of a material that resists chemical penetration. |
IV. Experimental Protocol: Handling this compound
The following is a step-by-step guide for handling an uncharacterized compound like this compound.
1. Preparation:
-
Thoroughly review the experimental protocol and all relevant safety guidelines.[9]
-
Ensure all necessary PPE is available and in good condition.
-
Work within a certified chemical fume hood.
2. Handling:
-
Use the smallest necessary quantity of the substance to minimize waste and potential exposure.[9]
-
When weighing the compound, use a disposable weigh boat and handle it with forceps.[9]
-
Keep all containers with the substance covered when not in immediate use.
3. Cleanup:
-
After the experiment, decontaminate all work surfaces with an appropriate solvent.
-
Carefully doff (remove) PPE, removing the outer gloves first and disposing of them in the designated hazardous waste container.
V. Operational and Disposal Plans
Proper disposal of chemical waste is critical to protect both human health and the environment. All waste generated from handling this compound must be treated as hazardous waste.[1]
-
Waste Segregation: Collect all waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Labeling: The container should be labeled with a "Hazardous Waste" label, and the material identified as "unknown" if its properties have not been characterized.[12]
-
Disposal: The disposal of the waste must be conducted through the institution's Environmental Health and Safety (EH&S) department, who will arrange for safe removal and disposal by a licensed contractor.[13] Investigational drug waste is often incinerated at a permitted hazardous waste facility.[14]
Mandatory Visualization
Caption: This diagram illustrates the sequential workflow for safely handling an uncharacterized chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nes-ehs.com [nes-ehs.com]
- 3. Hierarchy of Controls [cdc.gov]
- 4. Hierarchy of Hazard Controls: The 5 Safety Controls [osha.com]
- 5. naspweb.com [naspweb.com]
- 6. Chemical Hazards and Toxic Substances - Controlling Exposure | Occupational Safety and Health Administration [osha.gov]
- 7. sbnsoftware.com [sbnsoftware.com]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
